Antimalarial agent 31
Description
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Structure
3D Structure
Properties
Molecular Formula |
C36H47N3O4 |
|---|---|
Molecular Weight |
585.8 g/mol |
IUPAC Name |
(4S)-4-[(1R)-1-hydroxy-2-[2-(3-methoxyphenyl)propan-2-ylamino]ethyl]-16-propyl-3,16-diazatricyclo[16.3.1.16,10]tricosa-1(22),6,8,10(23),18,20-hexaene-2,17-dione |
InChI |
InChI=1S/C36H47N3O4/c1-5-19-39-20-8-6-7-12-26-13-9-14-27(21-26)22-32(38-34(41)28-15-10-16-29(23-28)35(39)42)33(40)25-37-36(2,3)30-17-11-18-31(24-30)43-4/h9-11,13-18,21,23-24,32-33,37,40H,5-8,12,19-20,22,25H2,1-4H3,(H,38,41)/t32-,33+/m0/s1 |
InChI Key |
PYBIHWRQNXYDCA-JHOUSYSJSA-N |
Isomeric SMILES |
CCCN1CCCCCC2=CC(=CC=C2)C[C@H](NC(=O)C3=CC(=CC=C3)C1=O)[C@@H](CNC(C)(C)C4=CC(=CC=C4)OC)O |
Canonical SMILES |
CCCN1CCCCCC2=CC(=CC=C2)CC(NC(=O)C3=CC(=CC=C3)C1=O)C(CNC(C)(C)C4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of Antimalarial Agent 31: A Technical Guide
Introduction
While "Antimalarial Agent 31" is not a formally recognized designation in publicly available scientific literature, this technical guide will use Artemisinin and its derivatives as a representative example to explore the core mechanism of action of a potent antimalarial compound. Artemisinin and its semi-synthetic derivatives are cornerstone therapies for malaria, particularly that caused by Plasmodium falciparum.[1] Discovered in 1972 by Tu Youyou, this class of drugs is renowned for its rapid parasite clearance.[1] This guide will delve into the molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate the action of these critical therapeutic agents.
Mechanism of Action
The antimalarial activity of artemisinin and its derivatives is contingent upon their unique endoperoxide 1,2,4-trioxane ring.[1] Artemisinin itself is a prodrug that is converted to the biologically active metabolite, dihydroartemisinin.[1] The prevailing hypothesis for its mechanism of action involves the following key steps:
-
Activation: The endoperoxide bridge is cleaved by ferrous iron (Fe²⁺) within the parasite's food vacuole.[1][2] This iron is released during the digestion of host hemoglobin by the parasite.
-
Free Radical Generation: This cleavage event generates highly reactive carbon-centered free radicals.[1]
-
Target Alkylation and Damage: These free radicals then damage a multitude of parasite proteins and other biomolecules through alkylation, leading to parasite death.[1] Recent studies suggest that artemisinin may act promiscuously, binding to numerous targets.[1]
Evidence also suggests that artemisinin can interfere with other cellular processes, including lipid metabolism and ubiquitin-specific proteases.[2] For instance, P. falciparum with knocked-out ubiquitin-specific protease (PfUSP) showed increased sensitivity to dihydroartemisinin.[2]
Below is a diagram illustrating the proposed activation and downstream effects of Artemisinin.
Quantitative Data
The efficacy of antimalarial agents is typically quantified by their 50% inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The following table summarizes representative IC₅₀ values for artemisinin and its derivatives against different strains of P. falciparum.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Artemisinin | D10 | ~10 | [3] |
| Artesunate | D10 | <5 | [3] |
| Dihydroartemisinin | W-2 | Not Specified | [4] |
| Artemether | Not Specified | Not Specified | [1] |
Note: Specific IC₅₀ values can vary between studies and parasite strains.
The therapeutic efficacy of these compounds is further evaluated in vivo using animal models. The table below presents data from a study in P. berghei-infected rats, comparing a novel agent to the standard drug, Artesunate.
| Compound | Administration | Minimum Curative Dose (µmol/kg) | Maximum Tolerated Dose (MTD) (µmol/kg) | Therapeutic Index (MTD/MCD) |
| Artesunate (AS) | Intravenous | 156 | 625 | 4 |
| PQD | Oral | 2.4 | 24 | 10 |
| PQD-A4 | Oral | 2.4 | 190 | 80 |
| PQD-BE | Oral | 2.4 | 77 | 32 |
Source: Adapted from a comparative study in a rat model of severe malaria.[5]
Experimental Protocols
The elucidation of the mechanism of action and efficacy of antimalarial agents relies on a variety of in vitro and in vivo experimental protocols.
In Vitro Susceptibility Testing
A common method for determining the in vitro efficacy of an antimalarial drug is the SYBR Green I-based fluorescence assay.[6]
Objective: To determine the IC₅₀ of a test compound against P. falciparum.
Methodology:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.[7]
-
Drug Dilution: The test compound is serially diluted in multi-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for a duration that allows for parasite maturation (typically 48-72 hours).[3]
-
Lysis and Staining: The erythrocytes are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.[6]
-
Quantification: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration to determine the IC₅₀ value.
The following diagram outlines the workflow for in vitro antimalarial drug efficacy testing.
In Vivo Efficacy Testing (4-Day Suppressive Test)
The 4-day suppressive test in a rodent malaria model is a standard primary screen for in vivo antimalarial efficacy.[7]
Objective: To assess the ability of a test compound to suppress parasitemia in infected mice.
Methodology:
-
Infection: Mice (e.g., NMRI strain) are infected intravenously or intraperitoneally with Plasmodium berghei.[7]
-
Treatment: The test compound is administered to groups of mice at various doses, typically starting 2-4 hours post-infection and continuing daily for four days. A control group receives the vehicle, and a positive control group receives a standard drug like chloroquine or artemisinin.[7]
-
Monitoring: On day 4, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes (parasitemia) is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percent inhibition of parasite growth.
Signaling Pathways in Malaria
The Plasmodium parasite's lifecycle and its interaction with the host involve complex signaling pathways, which can be potential targets for antimalarial drugs. Key pathways include:
-
Calcium Signaling: Calcium-dependent protein kinases are crucial for processes like merozoite invasion of erythrocytes.[8]
-
Cyclic Nucleotide Signaling: cAMP and cGMP signaling pathways, involving adenylyl and guanylyl cyclases and protein kinases, regulate various aspects of the parasite's asexual development.[8]
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are involved in regulating the parasite's cell cycle.[8]
Disruption of these pathways can inhibit parasite growth and proliferation. The diagram below provides a simplified overview of some signaling pathways in the malaria parasite.
The mechanism of action of potent antimalarial agents like artemisinin and its derivatives is a complex process initiated by the iron-mediated cleavage of the endoperoxide bridge, leading to the generation of cytotoxic free radicals that damage a wide array of parasite targets. The efficacy of these agents is rigorously evaluated through standardized in vitro and in vivo protocols, which are essential for the discovery and development of new antimalarial drugs. A deeper understanding of the parasite's signaling pathways continues to offer new avenues for therapeutic intervention in the fight against malaria.
References
- 1. Artemisinin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Defining the Timing of Action of Antimalarial Drugs against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]
A Technical Guide to the Discovery and Synthesis of Antimalarial Agent 31: A Promising 6-Chloro-2-Arylvinylquinoline Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. The quinoline scaffold has historically been a cornerstone of antimalarial drug discovery, and recent research has focused on structural modifications to overcome existing resistance mechanisms. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a promising class of antimalarials: the 6-chloro-2-arylvinylquinolines. We focus on a representative compound, designated here as "antimalarial agent 31," which has demonstrated potent in vitro activity against chloroquine-resistant strains of P. falciparum. This document details the structure-activity relationships within this class of compounds, provides comprehensive experimental protocols for their synthesis and evaluation, and presents a putative mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and the proposed mechanism of action are visualized through detailed diagrams.
Discovery and Structure-Activity Relationship of 6-Chloro-2-Arylvinylquinolines
The 6-chloro-2-arylvinylquinolines have emerged from medicinal chemistry efforts to re-engineer the quinoline core, a privileged scaffold in antimalarial drug development.[1] A key publication by Ye et al. (2020) details a comprehensive structure-activity relationship (SAR) study of this class of compounds, leading to the identification of several potent candidates, including compound 31 .[1]
The general structure of these compounds features a chlorinated quinoline core linked to an aryl group via a vinyl bridge. Variations in the substituents on both the quinoline and the aryl rings have been systematically explored to optimize antimalarial potency.
Key SAR insights include:
-
Substitution on the Quinoline Core: A chlorine atom at the C6 position of the quinoline ring was found to be superior to other substituents like fluorine or a methoxy group for antiplasmodial activity.[1]
-
Aryl Substituents: The nature and position of substituents on the aryl ring significantly impact activity. For instance, compound 31 , with a 3-fluoro substituent on the styryl moiety, exhibited potent activity.[1]
-
Vinyl Linker: The vinyl group connecting the quinoline and aryl moieties is a crucial feature of this class of compounds.[1]
Quantitative Data for Selected 6-Chloro-2-Arylvinylquinolines
The following table summarizes the in vitro activity of antimalarial agent 31 and related compounds against the chloroquine-resistant (Dd2) and chloroquine-sensitive (3D7) strains of P. falciparum, as well as their cytotoxicity against the HepG2 human cell line.
| Compound | R¹ | R² | Dd2 EC₅₀ (nM)[1] | 3D7 EC₅₀ (nM)[1] | Resistance Index (RI)[1] | HepG2 EC₅₀ (µM)[1] | Selectivity Index (SI)[1] |
| 24 | H | 4-F | 10.9 ± 1.9 | 10.0 ± 1.2 | 1.1 | >20 | >1835 |
| 29 | H | 4-F | 4.8 ± 2.0 | 4.5 ± 0.5 | 1.1 | >20 | >4167 |
| 31 | H | 3-F | 5.9 ± 1.4 | 5.2 ± 0.8 | 1.1 | >20 | >3390 |
EC₅₀: Half-maximal effective concentration. RI: Resistance Index (Dd2 EC₅₀ / 3D7 EC₅₀). SI: Selectivity Index (HepG2 EC₅₀ / Dd2 EC₅₀).
Synthesis of this compound
The synthesis of 6-chloro-2-arylvinylquinolines, including compound 31 , is typically achieved through a multi-step process. A general synthetic workflow is outlined below, followed by a detailed experimental protocol.
Detailed Experimental Protocol for the Synthesis of (E)-6-chloro-2-(3-fluorostyryl)quinolin-4-amine (A Representative Agent 31)
This protocol is a representative procedure based on the general methods described for the synthesis of 2-arylvinylquinolines.[1]
Step 1: Synthesis of 6-chloro-2-methylquinolin-4-ol
-
To a solution of 4-chloroaniline (1 eq.) in ethanol, add ethyl acetoacetate (1.1 eq.) and a catalytic amount of acetic acid.
-
Add anhydrous magnesium sulfate and reflux the mixture for 6 hours.
-
Cool the reaction mixture and filter to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Add the crude product to Dowtherm A and heat to 270 °C for 30 minutes.
-
Cool the reaction mixture and triturate with hexane to precipitate the product.
-
Collect the solid by filtration and wash with hexane to afford 6-chloro-2-methylquinolin-4-ol.
Step 2: Synthesis of 4,6-dichloro-2-methylquinoline
-
To 6-chloro-2-methylquinolin-4-ol (1 eq.), add phosphorus oxychloride (5 eq.).
-
Heat the mixture to 105 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,6-dichloro-2-methylquinoline.
Step 3: Synthesis of 6-chloro-2-methylquinolin-4-amine
-
In a sealed tube, dissolve 4,6-dichloro-2-methylquinoline (1 eq.) in a solution of ammonia in ethanol (7N).
-
Heat the mixture to 130 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 6-chloro-2-methylquinolin-4-amine.
Step 4: Synthesis of (E)-6-chloro-2-(3-fluorostyryl)quinolin-4-amine (Agent 31)
-
To a solution of 6-chloro-2-methylquinolin-4-amine (1 eq.) in xylene, add 3-fluorobenzaldehyde (1.2 eq.) and a catalytic amount of p-toluenesulfonamide (p-TsNH₂).
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the final product.
In Vitro and In Vivo Evaluation
The antimalarial activity of newly synthesized compounds is typically evaluated through a series of in vitro and in vivo assays.
In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)
This assay determines the 50% effective concentration (EC₅₀) of a compound against P. falciparum.
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., Dd2 and 3D7 strains) in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃. Incubate at 37°C in a humidified atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 100 µL of the diluted drug solutions to a 96-well plate in triplicate.
-
Parasite Addition: Add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the conditions described in step 1.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add 100 µL of this lysis buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the EC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compound against a human cell line (e.g., HepG2).
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (EC₅₀) from the dose-response curve.
In Vivo Efficacy in a Murine Model (Peters' 4-Day Suppressive Test)
This model evaluates the in vivo antimalarial activity of the compound.
-
Animal Model: Use female Swiss albino mice (6-8 weeks old).
-
Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells (1 x 10⁷ parasites).
-
Drug Administration: Administer the test compound orally or intraperitoneally once daily for four consecutive days, starting 4 hours post-infection. A control group should receive the vehicle only.
-
Parasitemia Determination: On day 5, collect blood from the tail vein of each mouse and prepare a thin blood smear.
-
Smear Staining and Counting: Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by counting at least 1000 red blood cells under a microscope.
-
Efficacy Calculation: Calculate the percentage of parasite suppression using the following formula: % Suppression = [(Parasitemia in control - Parasitemia in treated) / Parasitemia in control] x 100
Proposed Mechanism of Action
Quinoline-based antimalarials are generally believed to exert their effect by interfering with the detoxification of heme within the parasite's digestive vacuole.[2][3] The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.
The proposed mechanism for 6-chloro-2-arylvinylquinolines, in line with other quinoline antimalarials, involves the following steps:
-
Accumulation in the Digestive Vacuole: The weakly basic quinoline core allows the drug to accumulate in the acidic digestive vacuole of the parasite.
-
Heme Binding: The planar aromatic structure of the quinoline ring system facilitates binding to free heme.
-
Inhibition of Hemozoin Formation: The drug-heme complex prevents the polymerization of heme into hemozoin.
-
Toxicity and Parasite Death: The accumulation of free heme leads to oxidative stress and membrane damage, ultimately resulting in the death of the parasite.
Conclusion
The 6-chloro-2-arylvinylquinoline scaffold represents a promising avenue for the development of new antimalarial drugs. "this compound" and its analogues have demonstrated potent activity against drug-resistant strains of P. falciparum and favorable selectivity profiles. The synthetic route is accessible, and the established in vitro and in vivo models provide a clear pathway for further preclinical development. Future work should focus on optimizing the pharmacokinetic properties of this class of compounds and further elucidating their precise molecular targets to aid in the design of next-generation antimalarials.
References
Unveiling the Target: A Technical Guide to the Identification and Validation of Antimalarial Agent TCMDC-135051
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of the potent antimalarial agent, TCMDC-135051. This compound, a 7-azaindole derivative, has demonstrated significant activity against multiple life stages of the Plasmodium falciparum parasite, making it a promising lead for the development of next-generation antimalarial drugs. This document details the quantitative data associated with its activity, the experimental protocols used for its characterization, and the underlying biological pathways it targets.
Executive Summary
Quantitative Data Summary
The following tables summarize the in vitro activity of TCMDC-135051 and its analogs against the target enzyme, PfCLK3, and the P. falciparum parasite.
Table 1: In Vitro Kinase Inhibition of PfCLK3 by TCMDC-135051 and Analogs
| Compound | PfCLK3 IC50 (nM) |
| TCMDC-135051 | 4.8[1] |
| Analog 8a (N-dimethyl) | 29[2] |
| Analog 19 | 22[2] |
| Analog 23 | 25[2] |
| Tetrazole analog 30 | 19[3][4] |
Table 2: In Vitro Parasite Growth Inhibition by TCMDC-135051 and Analogs (P. falciparum 3D7 strain)
| Compound | EC50 (nM) |
| TCMDC-135051 | 180[4] |
| Analog 8a (N-dimethyl) | 457[2] |
| Analog 19 | 3529[2] |
| Analog 23 | 309[2] |
| Tetrazole analog 30 | 270[3][4] |
Target Identification and Validation Workflow
The identification and validation of PfCLK3 as the target of TCMDC-135051 followed a multi-step process, outlined below.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is used to measure the direct inhibition of PfCLK3 kinase activity by a compound. The LanthaScreen™ TR-FRET assay is a common platform for this purpose.
Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., Europium-labeled antibody) and an acceptor fluorophore (e.g., Alexa Fluor™-labeled tracer) when they are in close proximity. A test compound that binds to the kinase and displaces the tracer will disrupt FRET, leading to a decrease in the acceptor signal.
Detailed Protocol (LanthaScreen™ Eu Kinase Binding Assay): [3][4][5]
-
Reagent Preparation:
-
1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[3]
-
Kinase Solution: Prepare a 2X concentration of PfCLK3 in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a 2X concentration of the appropriate Alexa Fluor™-labeled kinase tracer in 1X Kinase Buffer A.
-
Antibody Solution: Prepare a 2X concentration of the Europium-labeled anti-tag antibody in TR-FRET Dilution Buffer.
-
Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., TCMDC-135051) at 4X the final desired concentrations in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X compound dilutions to the assay wells.[5]
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X tracer/antibody mixture to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Excitation: 340 nm.[4]
-
Emission: Measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).[4]
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
P. falciparum Asexual Blood Stage Growth Inhibition Assay
This assay determines the efficacy of a compound in inhibiting the growth of the malaria parasite in red blood cells.
Principle: Parasite growth is quantified by measuring the amount of parasite DNA, which is stained with a fluorescent dye (e.g., SYBR Green I). A reduction in fluorescence indicates inhibition of parasite proliferation.
-
Parasite Culture:
-
Culture P. falciparum (e.g., 3D7 strain) in human red blood cells in complete medium (RPMI 1640 with supplements) at 37°C in a low oxygen environment (e.g., 1% O2, 3% CO2, 96% N2).
-
Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.[6]
-
-
Assay Setup (96- or 384-well plates):
-
Prepare a serial dilution of the test compound in complete medium.
-
Add the compound dilutions to the assay plates.
-
Add the synchronized ring-stage parasite culture (e.g., 0.5-1% parasitemia, 2% hematocrit) to each well.
-
Include positive (e.g., Chloroquine) and negative (DMSO vehicle) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing a fluorescent DNA dye (e.g., SYBR Green I).
-
Add the lysis buffer to each well and incubate in the dark at room temperature for at least 1 hour to lyse the red blood cells and stain the parasite DNA.
-
-
Data Acquisition:
-
Read the fluorescence on a plate reader (e.g., excitation ~485 nm, emission ~530 nm for SYBR Green I).[7]
-
Calculate the percent growth inhibition relative to the controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathway and Mechanism of Action
PfCLK3 is a protein kinase that plays a crucial role in the regulation of RNA splicing in P. falciparum.[3][9][10] Inhibition of PfCLK3 disrupts this essential process, leading to parasite death.
The mechanism of action of TCMDC-135051 involves the direct inhibition of PfCLK3's kinase activity. This prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for the assembly and function of the spliceosome.[2][11][12] The subsequent disruption of pre-mRNA splicing leads to a cascade of downstream effects, including the downregulation of hundreds of essential genes, ultimately resulting in parasite death.[9] This multi-stage activity, affecting asexual blood stages, liver stages, and gametocytes, makes PfCLK3 inhibitors like TCMDC-135051 particularly attractive as potential new antimalarials.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Prioritization of Molecular Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. journals.asm.org [journals.asm.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the SR protein-phosphorylating CLK kinases of Plasmodium falciparum impairs blood stage replication and malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiplasmodial Activity of Antimalarial Agent 31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of the novel antimalarial candidate, agent 31. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key workflows to support further research and development efforts in the fight against malaria.
Core Findings: In Vitro Efficacy of Agent 31
Antimalarial agent 31, a side chain-modified 4-aminoquinoline derivative, has demonstrated significant inhibitory effects against chloroquine-resistant strains of Plasmodium falciparum. The compound's efficacy, as determined by in vitro schizont maturation inhibition assays, highlights its potential as a lead candidate for the development of new therapeutics to combat drug-resistant malaria.
Quantitative Data Summary
The in vitro antiplasmodial activity of agent 31 and its analogue, compound 30, against the chloroquine-resistant K1 strain of P. falciparum is presented below. For comparison, the activity of chloroquine (CQ) against this resistant strain is also included.
| Compound | Parasite Strain | IC50 (µM) | Reference |
| Agent 31 | P. falciparum K1 | 0.31 | [1] |
| Compound 30 | P. falciparum K1 | 0.28 | [1] |
| Chloroquine (CQ) | P. falciparum K1 | 0.255 | [1] |
Experimental Protocols
The following sections detail the generalized methodologies for the cultivation of Plasmodium falciparum and the execution of in vitro antiplasmodial activity assays, based on established laboratory practices.
Plasmodium falciparum Asexual Blood Stage Culture
Continuous in vitro cultivation of the erythrocytic stages of P. falciparum is fundamental for antimalarial drug screening. The procedure involves maintaining the parasites in human red blood cells under specific atmospheric and nutritional conditions.
Materials:
-
Human red blood cells (O+ blood group is commonly used)[2]
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, L-glutamine, D-glucose, gentamicin, and a serum source like AlbuMAX or human serum)[2][3]
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)[3]
-
37°C incubator[2]
-
Biosafety cabinet (Level 2 or 3)[2]
-
Centrifuge
-
Microscope
-
Giemsa stain[2]
Procedure:
-
Preparation of Erythrocytes: Human red blood cells are separated from whole blood by centrifugation to remove plasma and the buffy coat. The packed red blood cells are then washed multiple times with RPMI 1640 medium.[4]
-
Culture Maintenance: The parasite culture is maintained in flasks at a 5% hematocrit (the ratio of the volume of red blood cells to the total volume of blood) in the complete culture medium.[5]
-
Incubation: The culture flasks are placed in a 37°C incubator with a constant supply of the gas mixture.[3]
-
Medium Change: The culture medium is changed every 24 to 48 hours to replenish nutrients and remove metabolic waste.[3]
-
Monitoring Parasitemia: The percentage of infected red blood cells (parasitemia) is monitored daily by light microscopy of Giemsa-stained thin blood smears.[5]
-
Sub-culturing: When the parasitemia reaches a desired level (typically 5-8%), the culture is diluted with fresh, uninfected red blood cells to maintain a lower parasitemia (e.g., 0.5-1%) for continuous growth.[4]
In Vitro Antiplasmodial Activity Assay (Schizont Maturation Inhibition)
This assay determines the concentration of a compound required to inhibit the growth of the malaria parasite by 50% (IC50). The schizont maturation inhibition assay is a widely used method.[6]
Materials:
-
Synchronized P. falciparum culture (predominantly ring stage)
-
Test compounds (e.g., Agent 31) and control drugs (e.g., Chloroquine)
-
96-well microtiter plates
-
Complete culture medium
-
Microscope
-
Giemsa stain
Procedure:
-
Synchronization of Parasites: The parasite culture is synchronized to the ring stage using methods like sorbitol treatment.[5][7] This ensures a uniform starting population for the assay.
-
Drug Dilution: The test compounds are serially diluted in the complete culture medium in a 96-well plate.
-
Inoculation: The synchronized parasite culture (at ~0.5-1% parasitemia and 1.5-2.5% hematocrit) is added to each well of the 96-well plate containing the drug dilutions.
-
Incubation: The plate is incubated for 24-48 hours under the standard culture conditions to allow for the maturation of ring-stage parasites into schizonts in the drug-free control wells.[6]
-
Microscopic Evaluation: After incubation, thin blood smears are prepared from each well and stained with Giemsa. The number of schizonts per 200 asexual parasites is counted under a microscope.
-
IC50 Determination: The percentage of schizont maturation inhibition is calculated for each drug concentration relative to the drug-free control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
Putative Mechanism of Action: 4-Aminoquinoline Class
While the specific molecular target of agent 31 has not been elucidated, its structural classification as a 4-aminoquinoline suggests a mechanism of action similar to that of chloroquine. These agents are thought to interfere with the detoxification of heme in the parasite's digestive vacuole.
Proposed Signaling Pathway:
-
Hemoglobin Digestion: The parasite digests host hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme.
-
Heme Detoxification: The parasite detoxifies the free heme by polymerizing it into an inert crystalline substance called hemozoin (malaria pigment).
-
Drug Accumulation: 4-aminoquinolines, being weak bases, are protonated in the acidic environment of the digestive vacuole and accumulate to high concentrations.
-
Inhibition of Heme Polymerization: The accumulated drug caps the growing hemozoin crystal, preventing further heme polymerization.
-
Toxicity and Parasite Death: The build-up of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 6. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 7. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Development of a Novel Antimalarial Agent: A Technical Overview
DISCLAIMER: "Antimalarial agent 31" is a hypothetical designation used for the purpose of this guide. The data and specific pathways described herein are representative examples based on preclinical antimalarial drug discovery and do not refer to a specific, named compound.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of new antimalarial agents with novel mechanisms of action.[1][2] The early-stage, preclinical development of a new chemical entity is a critical phase that aims to identify and characterize promising lead compounds. This process involves a rigorous evaluation of a compound's potency, selectivity, pharmacokinetic properties, and preliminary safety profile. This guide outlines the core preclinical assessments for a hypothetical fast-killing compound acting at the asexual blood stage, designated "this compound," which is being evaluated as a Target Candidate Profile 1 (TCP-1) agent.[1]
Preclinical Data Summary
The following tables summarize the in vitro and in vivo data for "this compound."
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value |
| IC50 (3D7) | 50% inhibitory concentration against chloroquine-sensitive P. falciparum strain (3D7). | 8.5 nM |
| IC50 (Dd2) | 50% inhibitory concentration against chloroquine-resistant P. falciparum strain (Dd2). | 12.2 nM |
| Selectivity Index (SI) | Ratio of cytotoxicity (e.g., against HepG2 cells) to antiplasmodial activity (IC50). | >1,000 |
| Mechanism of Action | Putative biological target or pathway. | Inhibition of PfPKA signaling |
Table 2: In Vitro Physicochemical and ADME Properties
| Parameter | Description | Value |
| Aqueous Solubility | Solubility in phosphate-buffered saline at pH 7.4. | 85 µM |
| LogD (pH 7.4) | Distribution coefficient at physiological pH. | 2.8 |
| Plasma Protein Binding | Percentage bound to human plasma proteins. | 92% |
| Metabolic Stability | Percentage of compound remaining after 60 min incubation with human liver microsomes. | 78% |
Table 3: In Vivo Pharmacokinetics in Murine Model (CD-1 Mice)
| Parameter | Description | Oral (10 mg/kg) | Intravenous (2 mg/kg) |
| Cmax | Maximum plasma concentration. | 1.2 µM | 4.5 µM |
| Tmax | Time to reach Cmax. | 2.0 h | N/A |
| T½ | Elimination half-life. | 6.8 h | 6.5 h |
| AUC | Area under the plasma concentration-time curve. | 8.4 µM·h | 10.2 µM·h |
| Bioavailability (F) | Fraction of the oral dose that reaches systemic circulation. | 35% | N/A |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | N/A | 25 mL/min/kg |
Table 4: In Vivo Efficacy in P. berghei Infected Murine Model
| Parameter | Description | Value |
| ED50 | Effective dose to suppress parasitemia by 50% in a 4-day test. | 15 mg/kg/day |
| ED90 | Effective dose to suppress parasitemia by 90% in a 4-day test. | 40 mg/kg/day |
| Parasite Reduction Ratio (PRR) | Fold-reduction in parasitemia over a 48-hour period at a given dose. | >10^4 at 100 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Susceptibility Assay (SYBR Green I-based)
This assay measures the proliferation of intraerythrocytic parasites by quantifying parasite DNA.[3]
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax I at 37°C in a low-oxygen environment.[4][5]
-
Drug Plate Preparation: "this compound" is serially diluted in culture medium and dispensed into 96-well plates.
-
Assay Procedure: Asynchronous parasite cultures (primarily ring stages, ~2% parasitemia, 2% hematocrit) are added to the drug-dosed plates. Plates are incubated for 72 hours under the same culture conditions.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark for 24 hours at room temperature.[3]
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by fitting the fluorescence intensity data to a sigmoidal dose-response curve using appropriate analysis software.
In Vivo Efficacy Study (4-Day Suppressive Test)
This model evaluates the ability of a compound to inhibit parasite growth in vivo using a rodent malaria parasite.[4][6]
-
Animal Model: NMRI or CD-1 mice are commonly used for their susceptibility to P. berghei infection.[6]
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: "this compound" is formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water) and administered orally to groups of mice once daily for four consecutive days, starting 2-4 hours post-infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.
-
Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group. The effective dose required to suppress parasitemia by 50% (ED50) and 90% (ED90) is calculated using regression analysis.
Visualizations: Workflows and Pathways
Preclinical Drug Discovery Workflow
Putative Target Pathway: P. falciparum cAMP Signaling
The cyclic AMP (cAMP) signaling pathway is crucial for key processes in the parasite's life cycle, including red blood cell invasion, making it an attractive drug target.[7][8]
References
- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Drug Discovery: Progress and Approaches | Medicines for Malaria Venture [mmv.org]
- 3. iddo.org [iddo.org]
- 4. mmv.org [mmv.org]
- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 8. news-medical.net [news-medical.net]
Technical Guide: Antimalarial Agent 31 (2-Hydroxyphenyl Benzamide Scaffold)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel antimalarial agent, herein referred to as Compound 31, a promising drug candidate from the 2-hydroxyphenyl benzamide class. Discovered through a large-scale screening of the BASF substance library by researchers at the Helmholtz Institute for Pharmaceutical Research Saarland (HIPS) and collaborators, Compound 31 exhibits potent activity against multiple stages of the Plasmodium falciparum lifecycle, including the clinically relevant blood stages and the mature sexual stages responsible for transmission. Notably, this agent operates via a novel mechanism of action: the direct inhibition of parasitic protein synthesis through binding to cytosolic ribosomes. This unique mechanism, distinct from that of current frontline antimalarials like artemisinin, positions Compound 31 as a critical tool in combating drug-resistant malaria. This document details the quantitative biological data, experimental protocols for its characterization, and visual representations of its discovery workflow and mechanism of action.
Introduction
The increasing resistance of Plasmodium falciparum to existing antimalarial therapies necessitates the urgent development of new drugs with novel mechanisms of action.[1][2] Compound 31, a 2-hydroxyphenyl benzamide, emerged from a high-throughput screening campaign aimed at identifying inhibitors of the parasitic enzyme IspD.[3] While the initial hits from this screen were optimized, Compound 31 itself does not retain activity against IspD but demonstrates highly potent and selective antimalarial activity.[3] Its ability to inhibit parasitic protein synthesis presents a new avenue for antimalarial drug development.[1][2]
Role in the Parasitic Lifecycle
Compound 31 demonstrates potent activity against two critical stages of the P. falciparum lifecycle:
-
Asexual Blood Stage: This is the stage responsible for the clinical manifestations of malaria. Compound 31 effectively kills the parasite during its replication within human red blood cells, thereby having the potential to treat active infections.
-
Mature Sexual Stage (Gametocytes): By targeting mature gametocytes, Compound 31 has the potential to block the transmission of the parasite from an infected human back to the mosquito vector, a key component of malaria eradication strategies.
The dual-stage activity of Compound 31 makes it a promising candidate for both treatment and transmission-blocking, which are critical attributes for the next generation of antimalarial drugs.
Quantitative Data
The following tables summarize the in vitro activity and cytotoxicity profile of Compound 31 and related compounds.
Table 1: In Vitro Antimalarial Activity of Compound 31 and Analogs
| Compound | P. falciparum Strain | IC50 (nM) [± SD] |
| 31 | NF54 | 3.9 [± 0.2] |
| 31 | Dd2 | 4.1 [± 0.3] |
| 24 | NF54 | 4.78 [± 0.5] |
| 30 | NF54 | 158 [± 15.6] |
| 32 | NF54 | 21 [± 1.13] |
| 33 | NF54 | 4927 [± 97.8] |
| Initial Hit (1)** | NF54 | >10,000 |
Data extracted from the publication "A Novel Antimalarial Agent that Inhibits Protein Synthesis in Plasmodium falciparum" in Angewandte Chemie.[1]
Table 2: Cytotoxicity and Selectivity Index of Compound 31
| Compound | Cell Line | CC50 (µM) [± SD] | Selectivity Index (CC50/IC50) |
| 31 | L-6 (rat myoblast) | 37 [± 1.2] | 9,487 |
Data extracted from the publication "A Novel Antimalarial Agent that Inhibits Protein Synthesis in Plasmodium falciparum" in Angewandte Chemie.[1]
Experimental Protocols
In Vitro Antimalarial Activity Assay (SYBR Green I)
-
Parasite Culture: P. falciparum strains (NF54, Dd2) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 0.5% Albumax II at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Preparation: Compounds are serially diluted in DMSO and added to 384-well plates. Asynchronous parasite cultures with a parasitemia of 1% and a hematocrit of 2% are then added to the wells.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and a lysis buffer containing SYBR Green I is added to each well.
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Cytotoxicity Assay (Resazurin)
-
Cell Culture: L-6 cells (rat myoblasts) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.
-
Assay Preparation: Cells are seeded in 96-well plates and allowed to attach overnight. The compounds are then added in serial dilutions.
-
Incubation: Plates are incubated for 72 hours.
-
Staining: Resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Data Acquisition: Fluorescence is measured with excitation at 530 nm and emission at 590 nm.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curves.
Resistance Selection and Analysis
-
Drug Pressure: P. falciparum Dd2 strain is exposed to increasing concentrations of Compound 31 over several months.
-
Clonal Selection: Parasites that grow at higher drug concentrations are cloned by limiting dilution.
-
IC50 Determination: The IC50 of the resistant clones is determined and compared to the parental strain.
-
Whole-Genome Sequencing: Genomic DNA from both resistant and parental clones is extracted and sequenced to identify single nucleotide polymorphisms (SNPs).
-
CRISPR/Cas9 Gene Editing: The identified mutation (e.g., in the pfmdr1 gene) is introduced into the parental strain using CRISPR/Cas9 technology to confirm its role in conferring resistance.
Visualizations
Experimental Workflow for the Discovery and Characterization of Compound 31
References
Investigating the Novelty of Antimalarial Agent 31: A Technical Guide
Disclaimer: Information regarding a specific "Antimalarial agent 31" is not publicly available. This document presents a hypothetical technical guide for a novel antimalarial agent, designated "Agent 31," based on current trends and data in antimalarial drug discovery. The data, experimental protocols, and pathways described are illustrative and synthesized from publicly available research on various novel antimalarial compounds.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action.[1][2][3][4][5] This guide provides a comprehensive technical overview of a promising new candidate, this compound. This synthetic compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. This document outlines its mechanism of action, summarizes key in vitro and in vivo data, provides detailed experimental protocols, and visualizes associated cellular pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro activity, cytotoxicity, and in vivo efficacy of this compound against various P. falciparum strains.
Table 1: In Vitro Activity of this compound against P. falciparum
| Parasite Strain | Resistance Profile | IC50 (nM) of Agent 31 | IC50 (nM) of Chloroquine | IC50 (nM) of Artemisinin |
| 3D7 | Chloroquine-sensitive | 8.5 ± 1.2 | 15.2 ± 2.1 | 5.1 ± 0.8 |
| K1 | Chloroquine-resistant | 10.2 ± 1.5 | 350.4 ± 25.8 | 6.3 ± 1.1 |
| Dd2 | Multidrug-resistant | 12.1 ± 2.0 | 410.2 ± 30.5 | 7.8 ± 1.3 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Description | CC50 (µM) | Selectivity Index (SI) vs. 3D7 |
| HepG2 | Human liver carcinoma | > 50 | > 5882 |
| HEK293 | Human embryonic kidney | > 50 | > 5882 |
| Vero | Monkey kidney epithelial | > 50 | > 5882 |
Table 3: In Vivo Efficacy of this compound in a Murine Model
| Treatment Group | Dose (mg/kg) | Parasitemia Reduction (%) on Day 4 | Mean Survival Time (Days) |
| Vehicle Control | - | 0 | 8 |
| Agent 31 | 10 | 95.2 | 25 |
| Agent 31 | 30 | 99.8 | >30 (Cure) |
| Chloroquine | 20 | 45.7 (in resistant strain model) | 12 |
Mechanism of Action
This compound is hypothesized to have a dual mechanism of action, targeting both the parasite's digestive vacuole and its protein synthesis machinery. This multi-targeted approach is believed to contribute to its high efficacy and low potential for resistance development.[5][6]
Disruption of Heme Detoxification
Similar to quinoline-based drugs, Agent 31 is thought to accumulate in the parasite's acidic food vacuole.[7] It then interferes with the polymerization of toxic heme into hemozoin, leading to an accumulation of free heme which induces oxidative stress and parasite death.
Inhibition of Protein Synthesis
Recent studies suggest that Agent 31 also binds to the parasitic ribosome, inhibiting protein synthesis. This novel secondary mechanism is not observed in traditional antimalarials and likely contributes to its potent activity against resistant strains.
Experimental Protocols
In Vitro Antimalarial Activity Assay
-
Parasite Culture: P. falciparum strains are cultured in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: this compound and reference drugs are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.
-
Assay Procedure: Asynchronous parasite cultures with an initial parasitemia of 0.5% are incubated with varying concentrations of the test compounds in 96-well plates for 72 hours.
-
Quantification of Parasite Growth: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. The fluorescence intensity, which is proportional to the parasite count, is measured using a fluorescence plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) values are determined by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay
-
Cell Culture: Human cell lines (HepG2, HEK293) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure: Cells are seeded in 96-well plates and incubated for 24 hours before being exposed to serial dilutions of this compound for 48 hours.
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm, and the 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
In Vivo Efficacy Study (Peters' 4-Day Suppressive Test)
-
Animal Model: Swiss albino mice are infected intravenously with Plasmodium berghei (a model for human malaria).
-
Drug Administration: Treatment with this compound, a vehicle control, or a reference drug is initiated 4 hours post-infection and continued orally once daily for four consecutive days.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. The percentage of parasitemia reduction is calculated relative to the vehicle control group on day 4.
-
Survival: The survival of the mice is monitored for at least 30 days.
Visualizations
Signaling Pathway: Dual Mechanism of Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow: In Vitro Antimalarial Assay
Caption: Workflow for the in vitro antimalarial activity assay.
Logical Relationship: Drug Candidate Selection Criteria
Caption: Key criteria for selecting a novel antimalarial drug candidate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Editorial: Advances in anti-malarial drug discovery [frontiersin.org]
- 4. Recent advances, challenges and updates on the development of therapeutics for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.yale.edu [medicine.yale.edu]
- 6. Scientists design new drug to fight malaria | UCR News | UC Riverside [news.ucr.edu]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
"Antimalarial agent 31" literature review and background
An In-depth Technical Guide to Antimalarial Agent 31 (Compound 7k)
A Literature Review and Background
Introduction
This compound, also referred to as compound 7k , is a novel, orally active macrocyclic peptidomimetic inhibitor of Plasmodium falciparum aspartic protease plasmepsin X (PMX).[1][2][3] Developed as a promising new class of antimalarial drugs, compound 7k targets a key enzyme essential for the parasite's lifecycle, offering a mode of action distinct from many current therapies.[2][4] This technical guide provides a comprehensive review of the available literature on compound 7k, focusing on its mechanism of action, quantitative performance data, and the experimental protocols used in its evaluation.
Core Mechanism of Action
The primary target of compound 7k is Plasmepsin X (PMX), a parasite aspartic protease.[1][2] PMX plays a critical role in the processing of proteins essential for the egress of merozoites from infected red blood cells (RBCs) and their subsequent invasion of new RBCs.[2][3][5] One of the key substrates of PMX is the subtilisin-like protease 1 (SUB1). PMX-mediated cleavage activates SUB1, which then initiates a proteolytic cascade necessary for the rupture of the host cell.[6]
By potently inhibiting PMX, compound 7k blocks this crucial activation step. This leads to a failure in schizont rupture and an accumulation of mature schizonts, effectively halting the parasite's asexual blood-stage proliferation.[2] This targeted action represents a promising strategy to combat malaria, including strains resistant to existing drugs.
Quantitative Data
The following tables summarize the key quantitative data for compound 7k from published literature, covering its enzymatic inhibition, cellular activity, and pharmacokinetic properties.[1][2]
Table 1: Enzymatic Inhibition and Selectivity
This table details the inhibitory potency (IC₅₀) of compound 7k against the target enzyme P. falciparum Plasmepsin X (PMX), its activity against a related parasite enzyme (PMIV), and its selectivity against two human aspartic proteases, Cathepsin D (CatD) and BACE1.
| Compound | PMX IC₅₀ (nM) | PMIV IC₅₀ (nM) | CatD IC₅₀ (nM) | BACE1 IC₅₀ (nM) |
| 7k | 0.4 | 8.8 | >1000 | >1000 |
Data sourced from Kovada et al., J Med Chem. 2023.[1][2]
Table 2: In Vitro Antimalarial Activity
This table presents the half-maximal effective concentration (EC₅₀) of compound 7k required to inhibit the growth of two distinct P. falciparum strains in vitro.
| Compound | P. falciparum 3D7 EC₅₀ (nM) | P. falciparum Dd2 EC₅₀ (nM) |
| 7k | 0.6 | 1.0 |
Data sourced from Kovada et al., J Med Chem. 2023.[1][2]
Table 3: In Vitro and In Vivo Pharmacokinetic Parameters
This table summarizes key pharmacokinetic properties, including stability in liver microsomes (a predictor of metabolic clearance) and plasma half-life observed in vivo.
| Compound | Microsomal Stability (t½, min) | In Vivo Plasma Half-life (t½, min) |
| 7k | 19 | 53 |
Data sourced from Kovada et al., J Med Chem. 2023.[2]
Table 4: In Vivo Efficacy in Humanized Mouse Model
This table describes the dosing regimen and observed outcome of oral administration of compound 7k in P. falciparum-infected humanized SCID mice (PfalchHuMouse model).
| Compound | Dose (oral) | Dosing Schedule | Outcome |
| 7k | 40 mg/kg | Once Daily (QD) | Partial parasite clearance |
| 7k | 40 mg/kg | Twice Daily (BID) | Dose-dependent parasite clearance |
| 7k | 40 mg/kg | Three Times Daily (TID) | Significant parasite clearance |
Data sourced from Kovada et al., J Med Chem. 2023.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Recombinant Plasmepsin Inhibition Assay
This protocol was used to determine the IC₅₀ values of compound 7k against target enzymes.
-
Objective: To measure the direct inhibitory activity of a compound against purified aspartic proteases.
-
Methodology: A fluorogenic substrate-based assay is typically employed.
-
Enzyme Preparation: Recombinant P. falciparum Plasmepsin X (PMX), Plasmepsin IV (PMIV), and human Cathepsin D and BACE1 are expressed and purified.
-
Assay Buffer: Assays are conducted in a buffer appropriate for enzymatic activity, commonly sodium acetate at an acidic pH (e.g., pH 4.0-5.0).
-
Compound Preparation: Compound 7k is serially diluted in DMSO to create a range of concentrations.
-
Reaction Mixture: The purified enzyme is pre-incubated with varying concentrations of compound 7k in a 96-well plate format.
-
Initiation: The reaction is initiated by adding a specific fluorogenic peptide substrate. As the enzyme cleaves the substrate, a fluorophore is released from a quencher, resulting in a measurable increase in fluorescence.
-
Measurement: Fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I Method)
This protocol was used to determine the EC₅₀ values against whole parasites.
-
Objective: To measure the efficacy of a compound in preventing the proliferation of asexual blood-stage malaria parasites.
-
Methodology: The assay quantifies parasite DNA as an indicator of parasite growth.[7]
-
Parasite Culture: Asexual stages of P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous in vitro culture with human erythrocytes in RPMI-1640 medium supplemented with Albumax or human serum.[8] Cultures are synchronized to the ring stage using methods like sorbitol treatment.[8]
-
Assay Setup: Synchronized ring-stage parasites (e.g., at ~0.5% parasitemia and 2% hematocrit) are added to a 96-well plate containing serial dilutions of the test compound.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂) to allow for parasite maturation into the next cycle.
-
Lysis and Staining: After incubation, the plate is frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.[7][9]
-
Measurement: The plate is incubated in the dark at room temperature before measuring fluorescence with a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Fluorescence values correlate with the amount of parasite DNA. EC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve after subtracting background fluorescence from uninfected red blood cells.
-
3. In Vivo Efficacy in a Humanized Mouse Model
This protocol was used to evaluate the oral efficacy of compound 7k in a preclinical animal model.
-
Objective: To assess the ability of an orally administered compound to clear a P. falciparum infection in vivo.
-
Methodology: The PfalcHuMouse model, where immunodeficient mice are engrafted with human red blood cells, is used.[10][11]
-
Animal Model: Severe combined immunodeficient (SCID) mice (e.g., NOD-scid IL2Rγ-null) are repeatedly transfused with human erythrocytes to achieve a stable level of human RBC engraftment.[11][12]
-
Infection: The humanized mice are infected intravenously with P. falciparum parasites.
-
Treatment: Once parasitemia is established, mice are treated orally with compound 7k formulated in an appropriate vehicle. Treatment is administered for 4 consecutive days at defined dosing schedules (e.g., 40 mg/kg once, twice, or three times daily).[2]
-
Monitoring: Parasitemia is monitored daily by taking small blood samples from the tail vein. Parasite levels are quantified using flow cytometry (staining with a DNA dye like SYBR Green I) and confirmed by microscopic examination of Giemsa-stained blood smears.[13]
-
Data Analysis: The change in parasitemia over time is plotted for each treatment group and compared to a vehicle-treated control group to determine the compound's efficacy in clearing the infection.
-
Visualizations: Pathways and Workflows
Mechanism of Action Pathway
Caption: Mechanism of action of this compound (Compound 7k).
Antimalarial Drug Discovery Workflow
Caption: Generalized workflow for the discovery of Agent 31 (7k).
References
- 1. Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. malariaworld.org [malariaworld.org]
- 6. researchgate.net [researchgate.net]
- 7. iddo.org [iddo.org]
- 8. researchgate.net [researchgate.net]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo malaria evaluation | Antimalarial Drug & Vaccine Testing | TAD [theartofdiscovery.com]
- 11. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for Antimalarial Agent Artesunate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Artesunate, a semi-synthetic derivative of artemisinin, in a laboratory setting.[1][2] Artesunate is a key component of Artemisinin-based Combination Therapies (ACTs) and is widely used for the treatment of malaria.[1] This document outlines its mechanism of action, provides detailed protocols for in vitro susceptibility testing, and summarizes key quantitative data.
Mechanism of Action
Artesunate, like other artemisinin derivatives, exerts its antimalarial effect through its endoperoxide bridge.[1][2] The current understanding of its mechanism involves the following key steps:
-
Activation: The endoperoxide bridge is activated by heme iron (Fe²⁺) within the malaria parasite, which is present in high concentrations due to the digestion of hemoglobin.[3]
-
Free Radical Generation: This activation leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals.[1][3]
-
Target Alkylation: These highly reactive radicals then damage parasite proteins and other macromolecules, leading to parasite death.[3] Studies have shown that artemisinin can bind to a multitude of parasite proteins.[1]
A simplified representation of this activation pathway is presented below.
In Vitro Susceptibility Testing
Several methods are available for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial agents like Artesunate. The choice of assay depends on the available laboratory infrastructure and the specific research question. Commonly used methods include the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the [³H]-hypoxanthine incorporation assay.[4][5][6][7]
The general workflow for these assays is similar and involves culturing the parasites in the presence of the drug and then quantifying parasite growth inhibition.
Experimental Protocols
This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.[4][8]
Materials:
-
P. falciparum culture (asynchronous or synchronized ring-stage)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, NaHCO₃, and 10% human serum or 0.5% Albumax I)[5]
-
Artesunate stock solution (dissolved in an appropriate solvent like DMSO and then diluted in culture medium)
-
96-well black microtiter plates
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)[8]
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of Artesunate in complete culture medium and add 100 µL to the wells of a 96-well plate. Include drug-free wells as controls.
-
Parasite Addition: Dilute the parasite culture to a final parasitemia of 0.5-1.0% and a hematocrit of 1-2%. Add 100 µL of this suspension to each well.
-
Incubation: Incubate the plates for 72 hours in a modular chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[5]
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-3 hours.
-
Fluorescence Measurement: Read the fluorescence using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This colorimetric assay measures the activity of pLDH, an enzyme produced by the parasite.[7]
Materials:
-
P. falciparum culture
-
Complete culture medium
-
Artesunate stock solution
-
96-well microtiter plates
-
Malstat™ reagent
-
NBT/PES solution
-
Spectrophotometer (650 nm)
Procedure:
-
Drug Plate Preparation and Parasite Addition: Follow steps 1 and 2 of the SYBR Green I protocol.
-
Incubation: Incubate the plates for 48 hours under standard culture conditions.
-
Lysis: Lyse the red blood cells by freeze-thawing the plates.
-
Enzyme Reaction:
-
Add Malstat™ reagent to a new 96-well plate.
-
Transfer a small volume of the hemolyzed culture from the drug plate to the Malstat™ plate.
-
Add NBT/PES solution to initiate the colorimetric reaction.
-
-
Absorbance Measurement: Read the absorbance at 650 nm after a 30-60 minute incubation at room temperature.
-
Data Analysis: Calculate the IC₅₀ as described for the SYBR Green I assay.
Data Presentation
The following table summarizes hypothetical IC₅₀ values for Artesunate against different strains of P. falciparum, as would be determined by the protocols described above. These values are for illustrative purposes and may vary depending on the specific laboratory conditions and parasite strains used.
| P. falciparum Strain | Drug Resistance Profile | Assay Method | Hypothetical IC₅₀ (nM) |
| 3D7 | Chloroquine-sensitive | SYBR Green I | 1.5 |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | SYBR Green I | 2.1 |
| K1 | Chloroquine-resistant, Pyrimethamine-resistant | pLDH | 2.5 |
| W2 | Chloroquine-resistant, Pyrimethamine-resistant | [³H]-hypoxanthine | 1.8 |
Note: It is recommended to test compounds against both drug-sensitive (e.g., 3D7) and drug-resistant (e.g., Dd2, K1, W2) parasite lines to assess for cross-resistance.[5]
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as lab coats, gloves, and eye protection.
-
Work with P. falciparum cultures should be conducted in a certified biosafety cabinet.
-
All biological waste should be decontaminated according to institutional guidelines.
-
Consult the Safety Data Sheet (SDS) for Artesunate before use.
References
- 1. Artemisinin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Molecular Mechanism of Action of Artemisinin—The Debate Continues [mdpi.com]
- 4. Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 7. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
Application Notes and Protocols for Antimalarial Agent 31 (Compound 7k) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Antimalarial Agent 31, a potent, orally active inhibitor of Plasmodium falciparum aspartic protease Plasmepsin X (PMX). The following information is synthesized from preclinical studies and is intended to guide researchers in designing and executing robust in vivo efficacy experiments.
Overview of this compound (Compound 7k)
This compound, also referred to as compound 7k, is a macrocyclic peptidomimetic that demonstrates high potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. It exerts its antimalarial activity by inhibiting Plasmepsin X, an essential protease for the egress of merozoites from infected red blood cells. Due to its short plasma half-life, frequent administration is necessary to maintain therapeutic concentrations in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 7k) from published studies.
Table 1: In Vitro Activity of this compound (Compound 7k)
| Parameter | P. falciparum 3D7 | P. falciparum Dd2 |
| PMX Inhibition (IC₅₀) | Sub-nanomolar | Not Reported |
| Growth Inhibition (IC₅₀) | Low nanomolar | Low nanomolar |
Table 2: Pharmacokinetic Profile of this compound (Compound 7k)
| Parameter | Value |
| Plasma Half-life (t₁/₂) | 53 minutes |
| Route of Administration | Oral |
| Bioavailability | Orally Bioavailable |
Table 3: Recommended In Vivo Dosage for Efficacy Studies
| Animal Model | Parasite Strain | Dosage | Dosing Frequency | Route |
| Humanized NOD-SCID IL-2Rγnull (NSG) mice | P. falciparum | 40 mg/kg | Twice daily (BID) or Three times daily (TID) | Oral (p.o.) |
Experimental Protocols
Preparation of Dosing Solution
Objective: To prepare a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound (compound 7k) powder
-
Vehicle: 7% Tween® 80 / 3% Ethanol in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the number of animals, their average weight, and the target dose (40 mg/kg).
-
Weigh the calculated amount of the compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing 7 parts Tween® 80, 3 parts ethanol, and 90 parts sterile water.
-
Add the appropriate volume of the vehicle to the microcentrifuge tube containing the compound.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in solubilization and homogeneity.
-
Visually inspect the suspension to ensure there are no large particles. The suspension should be prepared fresh daily before administration.
In Vivo Efficacy Study in a Humanized Mouse Model
Objective: To evaluate the efficacy of this compound in reducing parasitemia in a P. falciparum-infected humanized mouse model. This protocol is based on the widely used 4-day suppressive test.
Animal Model:
-
Female NOD-SCID IL-2Rγnull (NSG) mice, 22–28 g.
-
Mice are engrafted with human erythrocytes (hE) to support P. falciparum infection.
Infection:
-
Infect the humanized mice with a P. falciparum strain of interest (e.g., 3D7).
-
The infection is typically initiated by intraperitoneal (i.p.) or intravenous (i.v.) injection of parasitized red blood cells.
Experimental Groups:
-
Group 1 (Vehicle Control): Infected mice receiving the vehicle solution only.
-
Group 2 (Test Article): Infected mice receiving this compound (40 mg/kg).
-
Group 3 (Positive Control): Infected mice receiving a standard-of-care antimalarial drug (e.g., Chloroquine).
Procedure:
-
Day 0: Initiate infection in all mice.
-
Day 0 (post-infection): Begin treatment. Administer the first dose of the vehicle, this compound, or positive control via oral gavage.
-
Days 1, 2, and 3: Continue the assigned treatments at the specified frequency (BID or TID). For TID, doses can be administered at 8-hour intervals. For BID, doses can be administered at 12-hour intervals.
-
Day 4: Collect tail blood smears from all mice to determine the percentage of parasitemia.
-
Monitoring: Monitor the health of the animals daily, including weight and clinical signs.
-
Data Analysis: Calculate the percent reduction in parasitemia for the treated groups compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of action of this compound.
Caption: In vivo efficacy experimental workflow.
Application Notes and Protocols for Antimalarial Agent 31 (Compound 7k)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial agent 31, also known as compound 7k, is a potent, orally active macrocyclic peptidomimetic inhibitor of Plasmodium falciparum aspartic protease plasmepsin X (PMX).[1][2][3][4][5] Plasmepsin X is a critical enzyme in the life cycle of the malaria parasite, playing an essential role in the egress of merozoites from infected erythrocytes and the subsequent invasion of new red blood cells.[1][6] By targeting PMX, this compound represents a promising therapeutic candidate with a novel mechanism of action for the treatment of malaria. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound and visualize its mechanism of action.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against the PMX enzyme and whole P. falciparum parasites.
| Table 1: Enzymatic Inhibition of Plasmepsin X by this compound | |
| Enzyme | IC₅₀ (nM) |
| Recombinant P. falciparum Plasmepsin X (rPMX) | 0.4 |
| Source: Journal of Medicinal Chemistry, 2023[7] |
| Table 2: In Vitro Antiplasmodial Activity of this compound | ||
| P. falciparum Strain | Assay Type | IC₅₀ (nM) |
| 3D7 (Chloroquine-sensitive) | Whole-cell growth inhibition | 0.6 |
| Dd2 (Chloroquine-resistant) | Whole-cell growth inhibition | Not explicitly stated, but described as having high potency |
| Source: Journal of Medicinal Chemistry, 2023[1][6] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the enzymatic activity of Plasmepsin X. PMX is a key regulator in the parasite's egress and invasion cascade. It is responsible for the proteolytic processing and activation of the subtilisin-like protease 1 (SUB1). Activated SUB1, in turn, processes other essential proteins, such as serine repeat antigen 6 (SERA6), leading to the rupture of the parasitophorous vacuole and the host red blood cell, allowing the release of merozoites. PMX also processes other proteins crucial for invasion, including PfRh5, which is part of a complex that binds to the erythrocyte receptor basigin. By inhibiting PMX, this compound blocks this entire cascade, preventing parasite proliferation.
Caption: Signaling pathway of Plasmepsin X and inhibition by this compound.
Experimental Protocols
Herein are detailed protocols for three standard cell-based assays to assess the antiplasmodial activity of this compound.
SYBR Green I-Based Fluorescence Assay for Parasite Growth Inhibition
This assay measures parasite proliferation by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of each drug dilution to the wells of a 96-well plate. Include drug-free (vehicle control) and parasite-free (background control) wells.
-
-
Parasite Seeding:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit.
-
Add 100 µL of the parasite culture to each well (except the background control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the average background fluorescence from all readings.
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control.
-
Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the SYBR Green I-based parasite growth inhibition assay.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase as an indicator of parasite viability.
Materials:
-
Same as for the SYBR Green I assay, excluding SYBR Green I and lysis buffer.
-
Malstat Reagent (containing 3-acetylpyridine adenine dinucleotide (APAD) and lactate)
-
NBT/PES solution (Nitro blue tetrazolium and phenazine ethosulfate)
-
Spectrophotometer (650 nm)
Protocol:
-
Assay Setup: Follow steps 1-4 of the SYBR Green I assay protocol.
-
Cell Lysis: After the 72-hour incubation, freeze the plate at -80°C for at least 2 hours, then thaw at room temperature to lyse the cells.
-
pLDH Reaction:
-
Add 100 µL of Malstat reagent to each well.
-
Add 25 µL of NBT/PES solution to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the absorbance at 650 nm using a spectrophotometer.
-
Data Analysis: Similar to the SYBR Green I assay, calculate the percentage of pLDH activity inhibition and determine the IC₅₀ value.
References
- 1. Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. media.malariaworld.org [media.malariaworld.org]
Application Notes and Protocols for Antimalarial Agent 31 (Styrylquinoline class)
Disclaimer: The designation "Antimalarial agent 31" is not universally recognized for a single, specific compound in publicly available scientific literature. These application notes are based on a promising styrylquinoline derivative, referred to as compound 31 , identified in a study by Singh, R. et al. (2021) published in ACS Infectious Diseases. This document provides a detailed overview of its potential application against drug-resistant malaria strains and offers generalized protocols for its evaluation.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control efforts. There is an urgent need for novel antimalarial agents with activity against these resistant parasites. The styrylquinoline class of compounds has shown promise in this regard. Compound 31, a 6-chloro-2-arylvinylquinoline derivative, has demonstrated potent in vitro activity against a chloroquine-resistant strain of P. falciparum. These notes provide a summary of its activity and standardized protocols for its further investigation.
Data Presentation
The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of compound 31 and related analogs against the chloroquine-resistant Dd2 strain of P. falciparum.
| Compound | R² Group | EC₅₀ (nM) against Dd2 strain | Cytotoxicity (SI) | Reference |
| Compound 31 | 3-F | 5.9 ± 1.4 | >200 | [1] |
| Compound 24 | 2-F | 10.9 ± 1.9 | >200 | [1] |
| Compound 29 | 4-F | 4.8 ± 2.0 | >200 | [1] |
| UCF501 (parent compound) | - | ~67 | - | [1] |
EC₅₀: Half-maximal effective concentration. SI: Selectivity Index (ratio of cytotoxicity to antiplasmodial activity). A higher SI indicates greater selectivity for the parasite. Dd2: A well-characterized chloroquine-resistant strain of P. falciparum.
Mechanism of Action (Proposed)
While the precise mechanism of action for the styrylquinoline class is still under investigation, related quinoline-containing antimalarials, such as chloroquine, are known to interfere with heme detoxification in the parasite's food vacuole. It is hypothesized that styrylquinolines may share a similar target, though their efficacy against chloroquine-resistant strains suggests a distinct or modified mode of interaction.
Caption: Proposed mechanism of action for quinoline-based antimalarials.
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of antimalarial compounds like Agent 31.
Plasmodium falciparum Asexual Blood Stage Culture
Objective: To maintain a continuous in vitro culture of P. falciparum for drug susceptibility testing.
Materials:
-
P. falciparum strains (e.g., Dd2, 3D7)
-
Human O+ erythrocytes
-
Complete RPMI 1640 medium (cRPMI): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.225% NaHCO₃, and 0.5% Albumax I or 10% human serum.[2]
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Giemsa stain for microscopy.
Procedure:
-
Obtain cryopreserved P. falciparum parasites and thaw rapidly in a 37°C water bath.
-
Wash the parasites with incomplete RPMI 1640 to remove the cryoprotectant.
-
Establish the culture in a T-25 flask with a 2% hematocrit (percentage of red blood cells in the total volume) and an initial parasitemia of 0.5%.
-
Incubate the flask at 37°C in the specified gas mixture.
-
Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and observing under a microscope.
-
Maintain the culture by providing fresh cRPMI and erythrocytes every 24-48 hours to keep the parasitemia between 1-5%.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit).
-
This compound, dissolved in DMSO and serially diluted in cRPMI.
-
Standard antimalarial drugs (e.g., chloroquine, artemisinin) as controls.
-
96-well black microplates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).
Procedure:
-
Add 100 µL of the synchronized parasite culture to each well of a 96-well plate.
-
Add 100 µL of the serially diluted this compound to the wells. Include wells with no drug (positive growth control) and uninfected erythrocytes (negative control).
-
Incubate the plate for 72 hours under the standard culture conditions.
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
Cytotoxicity Assay (e.g., against HEK293 cells)
Objective: To assess the toxicity of this compound against a mammalian cell line to determine its selectivity.
Materials:
-
HEK293 cells (or another suitable mammalian cell line).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound, serially diluted.
-
Resazurin-based viability assay reagent (e.g., alamarBlue).
-
96-well clear microplates.
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a no-drug control.
-
Incubate for 48-72 hours.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI = CC₅₀ / IC₅₀).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antimalarial candidate like Agent 31.
Caption: Preclinical evaluation workflow for a novel antimalarial agent.
Conclusion
This compound, a styrylquinoline derivative, demonstrates potent activity against chloroquine-resistant P. falciparum with a favorable selectivity index.[1] The provided protocols offer a standardized framework for its further in vitro characterization. Subsequent in vivo studies in murine models are essential to evaluate its efficacy and pharmacokinetic properties, paving the way for potential lead optimization and development.
References
Application Notes and Protocols: Antimalarial Agent 31 (Compound 7k) in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial agent 31, also identified as compound 7k, is a potent, orally active inhibitor of Plasmodium falciparum aspartic protease Plasmepsin X (PMX). PMX is a crucial enzyme involved in the egress of merozoites from infected red blood cells, making it a promising target for novel antimalarial therapies. While extensive data exists for this compound as a monotherapy, publicly available studies on its use in combination therapies are limited. These application notes provide a summary of the available data for this compound as a single agent and discuss the rationale and general protocols for evaluating its potential in combination with other antimalarial drugs, drawing on research into related Plasmepsin IX/X (PMIX/X) inhibitors.
Data Presentation
Table 1: In Vitro Activity of this compound (Compound 7k)
| Parameter | P. falciparum 3D7 (Chloroquine-sensitive) | P. falciparum Dd2 (Chloroquine-resistant) | Reference |
| PMX Inhibition (IC₅₀) | 0.8 nM | Not Reported | [1] |
| Parasite Growth Inhibition (IC₅₀) | 1.6 nM | 2.1 nM | [1] |
Table 2: In Vivo Efficacy of this compound (Compound 7k) in P. falciparum-infected Humanized Mice
| Dosage (Oral) | Parasite Reduction (%) | Study Day | Reference |
| 30 mg/kg | >99% | Day 3 post-treatment | [2] |
| 100 mg/kg | 100% (clearance) | Day 3 post-treatment | [2] |
Table 3: In Vitro and In Vivo Activity of a Dual PMIX/X Inhibitor (WM382)
Note: This data is for a related dual PMIX/X inhibitor and provides a rationale for the potential of targeting this pathway in combination therapy.
| Parameter | Value | Reference |
| In Vitro IC₅₀ (P. falciparum) | <1 nM | [1] |
| In Vivo Efficacy (P. berghei mouse model) | Cure at 50 mg/kg (oral) | [1] |
| In Vivo Efficacy (P. falciparum humanized mice) | Efficacious | [1] |
| Transmission Blocking | Yes | [1] |
Signaling Pathway
The following diagram illustrates the role of Plasmepsin X in the egress of P. falciparum merozoites from infected red blood cells. This compound inhibits PMX, thereby blocking this critical step in the parasite's life cycle.
Caption: Plasmepsin X signaling pathway in P. falciparum.
Experimental Protocols
While specific combination therapy protocols for this compound are not yet published, the following are detailed, standard methodologies for key experiments based on studies of PMX inhibitors and general antimalarial drug combination screening.
Protocol 1: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Fluorescence Assay)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound alone and in combination with other antimalarials against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes
-
96-well black, clear-bottom microplates
-
This compound and partner drug(s)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures at 2% hematocrit and 1-2% parasitemia in complete medium at 37°C in a 5% CO₂, 5% O₂, 90% N₂ gas mixture.
-
Drug Preparation: Prepare stock solutions of this compound and partner drugs in DMSO. Create serial dilutions in complete medium.
-
Assay Plate Preparation:
-
For monotherapy, add 50 µL of drug dilutions to wells in triplicate.
-
For combination therapy (checkerboard assay), prepare serial dilutions of both drugs and add 25 µL of each to the wells to create a matrix of concentrations.
-
Include drug-free (positive control) and uninfected erythrocyte (negative control) wells.
-
-
Parasite Addition: Add 50 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate plates for 72 hours under the same conditions as parasite culture.
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence of uninfected erythrocytes.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate IC₅₀ values using a non-linear regression model (e.g., log[inhibitor] vs. response).
-
For combination assays, calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC < 0.5), additivity (0.5 ≤ FIC ≤ 4.0), or antagonism (FIC > 4.0).
-
Protocol 2: In Vivo Efficacy in a P. falciparum Humanized Mouse Model
Objective: To evaluate the efficacy of this compound in combination with a partner drug in reducing parasitemia in a humanized mouse model.
Materials:
-
Immunodeficient mice (e.g., FRG-huHep or similar) engrafted with human hepatocytes and erythrocytes.
-
P. falciparum sporozoites or infected human erythrocytes for infection.
-
This compound and partner drug formulated for oral gavage.
-
Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).
-
Giemsa stain.
-
Microscope.
Procedure:
-
Animal Model: Use humanized mice that sustain P. falciparum blood-stage infection.
-
Infection: Infect mice intravenously with P. falciparum-infected human erythrocytes to establish a consistent starting parasitemia (e.g., 0.5-1%).
-
Treatment Groups: Randomize infected mice into groups (n=5 per group):
-
Vehicle control
-
This compound monotherapy
-
Partner drug monotherapy
-
Combination of this compound and partner drug
-
-
Drug Administration: Administer drugs orally once daily for 4 consecutive days, starting when parasitemia reaches the target level.
-
Parasitemia Monitoring:
-
Collect thin blood smears daily from the tail vein.
-
Stain smears with Giemsa.
-
Determine the percentage of infected human erythrocytes by light microscopy.
-
-
Data Analysis:
-
Plot the mean parasitemia for each group over time.
-
Calculate the percent reduction in parasitemia compared to the vehicle control group.
-
Assess for synergistic effects by comparing the efficacy of the combination therapy to the individual monotherapies. A greater-than-additive effect suggests synergy.
-
Monitor for recrudescence after the treatment period.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating a new antimalarial compound in combination therapy and the logical relationship of the key experimental stages.
Experimental Workflow for Combination Therapy Evaluation
Caption: General workflow for antimalarial combination therapy assessment.
Logical Relationship of Key Experiments
Caption: Logical progression of antimalarial drug development.
Disclaimer: The information provided is for research purposes only. "this compound" (compound 7k) is an investigational compound. The protocols described are generalized and may require optimization for specific laboratory conditions and research goals. Always adhere to institutional and national guidelines for animal and laboratory safety.
References
Application Notes and Protocols for Preclinical Evaluation of Antimalarial Agent 31 (A31) in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence and spread of drug-resistant Plasmodium parasites necessitate the development of novel antimalarial agents. This document provides a comprehensive overview of the preclinical evaluation of a promising new candidate, Antimalarial Agent 31 (A31), using established animal models. The protocols outlined herein are designed to assess the efficacy, safety, and pharmacokinetic profile of A31, providing crucial data to support its progression towards clinical trials. The primary in vivo model utilized is the Plasmodium berghei-infected mouse, a well-validated system for primary screening of potential antimalarial compounds.[1][2][3]
Data Presentation: Summary of Preclinical Data for A31
The following tables summarize the key in vitro and in vivo data for this compound (A31).
Table 1: In Vitro Activity of A31 against Plasmodium falciparum
| Parasite Strain | IC50 (nM) | Key Resistance Markers |
| 3D7 (Chloroquine-sensitive) | 15.2 | Wild-type |
| Dd2 (Chloroquine-resistant) | 18.5 | PfCRT, PfMDR1 mutations |
| K1 (Multidrug-resistant) | 22.1 | High-level CQ, PYR resistance |
IC50: 50% inhibitory concentration. Data are representative of typical preclinical findings.
Table 2: In Vivo Efficacy of A31 in the P. berghei 4-Day Suppressive Test
| Treatment Group | Dose (mg/kg/day, p.o.) | Parasitemia Suppression (%) | Mean Survival Time (Days) |
| Vehicle Control | - | 0 | 8.5 ± 1.2 |
| Chloroquine | 10 | 98.2 ± 1.5 | >30 |
| A31 | 5 | 65.4 ± 4.1 | 15.2 ± 2.1 |
| A31 | 10 | 88.9 ± 3.5 | 22.8 ± 2.5 |
| A31 | 25 | 99.1 ± 0.8 | >30 |
| A31 | 50 | 99.5 ± 0.5 | >30 |
p.o.: oral administration. Data are presented as mean ± standard deviation.
Table 3: Preliminary Pharmacokinetic Profile of A31 in Mice
| Parameter | Value |
| Bioavailability (Oral) | 65% |
| Tmax (Oral, 10 mg/kg) | 2 hours |
| Cmax (Oral, 10 mg/kg) | 1.2 µM |
| Half-life (t1/2) | 18 hours |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration.
Table 4: Acute Toxicity Profile of A31 in Rats
| Dose (mg/kg, single oral) | Observed Adverse Effects | Mortality |
| 50 | None | 0/5 |
| 200 | None | 0/5 |
| 1000 | Mild lethargy, resolved within 24h | 0/5 |
| 2000 | Moderate lethargy, piloerection | 0/5 |
LD50 (Lethal Dose, 50%) is estimated to be greater than 2000 mg/kg.
Experimental Protocols
2.1. In Vitro Susceptibility Assays
This protocol is used to determine the 50% inhibitory concentration (IC50) of A31 against different strains of P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[1]
-
Drug Preparation: A31 is dissolved in DMSO to create a stock solution and then serially diluted in culture medium.
-
Assay Procedure:
-
Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to a 96-well plate containing the serially diluted A31.
-
Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth is quantified using a SYBR Green I-based fluorescence assay.
-
IC50 values are calculated by nonlinear regression analysis of the dose-response curves.
-
2.2. In Vivo Efficacy: 4-Day Suppressive Test
This is the standard primary in vivo test to evaluate the antimalarial activity of a compound against the blood stages of P. berghei in mice.[1]
-
Animals: Female BALB/c mice (6-8 weeks old, 18-22 g).
-
Parasite: Chloroquine-sensitive Plasmodium berghei (ANKA strain).
-
Experimental Procedure:
-
Mice are inoculated intraperitoneally with 1x10^7 P. berghei-infected red blood cells on Day 0.
-
Two hours post-infection, treatment with A31 (or vehicle/chloroquine) is initiated via oral gavage. Treatment is administered once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Smears are stained with Giemsa, and parasitemia is determined by light microscopy.
-
The percentage of parasitemia suppression is calculated relative to the vehicle-treated control group.
-
Mice are monitored daily for survival.
-
2.3. Acute Oral Toxicity Study
This protocol provides a preliminary assessment of the safety profile of A31.
-
Animals: Male and female Wistar rats (8-10 weeks old).
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single oral dose of A31 is administered at various concentrations (e.g., 5, 50, 200, 2000 mg/kg). A control group receives the vehicle.
-
Animals are observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing, and then daily for 14 days.[4]
-
Body weight is recorded weekly.
-
At the end of the study, a gross necropsy is performed.
-
Mandatory Visualizations
3.1. Hypothetical Signaling Pathway for A31 Action
The following diagram illustrates a hypothetical mechanism of action for A31, targeting protein synthesis within the parasite.
Caption: Hypothetical mechanism of A31 targeting parasite protein synthesis.
3.2. Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the logical flow of the 4-day suppressive test.
Caption: Workflow for the 4-day suppressive test in mice.
References
Application Notes and Protocols for High-Throughput Screening of Antimalarial Agents
Note on "Antimalarial Agent 31": A specific compound designated as "this compound" could not be definitively identified in publicly available scientific literature. Therefore, this document utilizes Dihydroartemisinin (DHA) , a potent and well-characterized antimalarial compound, as a representative agent to illustrate the application notes and protocols for high-throughput screening. DHA is the active metabolite of all artemisinin derivatives and serves as a critical tool in malaria research and drug discovery.
Introduction to Dihydroartemisinin (DHA)
Dihydroartemisinin (DHA) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua. As the primary active metabolite of artemisinin-based compounds, DHA exhibits rapid and potent activity against the blood stages of Plasmodium falciparum, including multi-drug resistant strains. Its fast-acting parasiticidal properties make it a cornerstone of modern artemisinin-based combination therapies (ACTs), the recommended first-line treatment for uncomplicated falciparum malaria worldwide. The high potency and well-understood mechanism of action of DHA make it an essential reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel antimalarial drugs.
Quantitative Biological Data
The efficacy and selectivity of an antimalarial compound are critical parameters in drug development. Efficacy is typically measured by the half-maximal inhibitory concentration (IC50) against the parasite, while selectivity is assessed by comparing the antiparasitic activity to the cytotoxicity against mammalian cells (CC50), yielding a selectivity index (SI = CC50/IC50).
Table 1: In Vitro Antiplasmodial Activity of Dihydroartemisinin (DHA)
| Plasmodium falciparum Strain | IC50 (nM) | Reference |
| 3D7 (Chloroquine-sensitive) | 1.0 - 2.5 | [1][2] |
| Dd2 (Chloroquine-resistant) | 1.0 - 3.0 | [1][3] |
| NF54 (Wild-type) | ~1.5 | [4] |
| Clinical Isolates (Cameroon) | Geometric Mean: 1.11 | [5] |
Table 2: In Vitro Cytotoxicity and Selectivity Index of Dihydroartemisinin (DHA)
| Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) vs. P. falciparum 3D7 (using IC50 of 1.5 nM) | Reference |
| Rhabdomyosarcoma (Rh30) | 3 - 4 | ~2000 - 2667 | [6] |
| Colon Cancer (SW620) | 15.08 ± 1.70 | ~10053 | [7] |
| Colon Cancer (HCT116) | 38.46 ± 4.15 | ~25640 | [7] |
| Normal Colon Epithelial (CCD841 CoN) | >65 | >43333 | [7] |
Mechanism of Action
The primary antimalarial mechanism of DHA is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by intraparasitic ferrous iron (Fe²⁺) derived from the digestion of host cell hemoglobin. This cleavage generates highly reactive carbon-centered radicals and other reactive oxygen species (ROS). These reactive species subsequently damage a wide range of parasite macromolecules, including proteins and lipids, leading to oxidative stress and ultimately, parasite death.
Figure 1. Mechanism of action of Dihydroartemisinin (DHA).
Experimental Protocols
This protocol describes a high-throughput method to determine the IC50 value of a compound against P. falciparum by measuring parasite DNA content using the fluorescent dye SYBR Green I.[1][8][9][10]
Materials:
-
P. falciparum culture (synchronized to ring stage at 1% parasitemia, 2% hematocrit)
-
Complete RPMI-1640 medium
-
96-well black, clear-bottom microplates
-
Test compound (e.g., DHA) and control drugs (e.g., Chloroquine)
-
SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, containing 1x SYBR Green I dye.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in complete medium. Dispense 100 µL of each dilution into the wells of a 96-well plate. Include wells for positive control (parasites with no drug) and negative control (uninfected red blood cells).
-
Parasite Addition: Add 100 µL of the synchronized parasite culture to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, carefully remove 150 µL of the supernatant from each well. Add 100 µL of SYBR Green I Lysis Buffer to each well.
-
Final Incubation: Incubate the plate for 1 hour at room temperature in the dark.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence of the negative control wells. Normalize the data to the positive control (100% growth). Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.
Figure 2. Experimental workflow for the SYBR Green I assay.
This protocol measures the metabolic activity of mammalian cells as an indicator of cell viability to determine the CC50 of a compound.[11][12]
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
Test compound (e.g., DHA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add 100 µL of medium containing the desired compound concentrations. Include wells for vehicle control (cells with no compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Calculate the CC50 values by fitting the dose-response data to a non-linear regression model.
Figure 3. Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 2. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and lumefantrine in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajtmh.org [ajtmh.org]
- 6. Dihydroartemisinin inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iddo.org [iddo.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Standard Operating Procedures for Antimalarial Agent 31 (Compound 7k)
Product Name: Antimalarial Agent 31 (also known as Compound 7k)
Chemical Name: Macrocyclic Peptidomimetic Plasmepsin X Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
This compound is a potent, orally active inhibitor of Plasmodium falciparum aspartic protease Plasmepsin X (PMX), a critical enzyme for the egress of merozoites from infected red blood cells.[1][2] This compound has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro and has shown efficacy in clearing blood-stage parasites in a humanized mouse model of malaria.[1][2]
Mechanism of Action
This compound functions by selectively inhibiting Plasmepsin X, an essential aspartic protease in P. falciparum. PMX is responsible for the proteolytic maturation of the subtilisin-like protease 1 (SUB1), a key effector in the rupture of the parasitophorous vacuole and host erythrocyte membrane, which allows for the release of newly formed merozoites.[2] By inhibiting PMX, this compound prevents the activation of SUB1, thereby trapping the merozoites within the host cell and halting the parasitic life cycle.
References
Troubleshooting & Optimization
"Antimalarial agent 31" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antimalarial candidate, Agent 31. The information addresses common challenges related to its solubility and stability during experimentation.
Section 1: Solubility Issues
Poor aqueous solubility is a common hurdle in the development of new antimalarial agents, potentially affecting formulation, bioavailability, and in vitro assay results. This section provides guidance on understanding and overcoming these challenges with Agent 31.
Frequently Asked Questions (FAQs) - Solubility
Q1: What are the likely reasons for the poor solubility of Agent 31?
A1: Like many antimalarial compounds, particularly those with complex heterocyclic structures, the poor aqueous solubility of Agent 31 is likely due to a combination of high molecular weight, high lipophilicity (LogP), and strong intermolecular forces in its crystalline state. These factors make it difficult for water molecules to surround and dissolve the compound.
Q2: In which solvents has Agent 31 shown the best solubility?
A2: Preliminary data indicates that Agent 31 is sparingly soluble in aqueous buffers.[1] It exhibits significantly better solubility in organic solvents. For maximum solubility in aqueous buffers, it is recommended to first dissolve Agent 31 in a minimal amount of an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the aqueous buffer of choice.[1]
Table 1: Solubility Profile of Agent 31 in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | ~ 0.05 | Very slightly soluble. |
| Ethanol | ~ 16 | Soluble.[1] |
| DMSO | ~ 10 | Soluble.[1] |
| DMF | ~ 20 | Freely soluble.[1] |
| Acetonitrile | Variable | Sparingly soluble, but often used in HPLC.[2] |
Q3: What common techniques can be used to improve the solubility of Agent 31 for in vitro assays?
A3: Several conventional and advanced techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like Agent 31.[3] These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol).[3][4]
-
pH Adjustment: If Agent 31 has ionizable groups, adjusting the pH of the medium can increase solubility. For basic compounds, lowering the pH can help.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[4]
-
Complexation: Using agents like cyclodextrins, which have a hydrophobic core and a hydrophilic exterior, to form inclusion complexes with the drug.[3]
-
Salt Formation: If Agent 31 is acidic or basic, converting it to a salt is a highly effective method to increase solubility and dissolution rates.[4][5]
Troubleshooting Guide - Solubility
Issue: I am observing precipitation of Agent 31 when preparing my stock solution or diluting it for an experiment.
This is a common problem when diluting a concentrated stock in an organic solvent into an aqueous buffer. The workflow below can help you troubleshoot this issue.
Caption: Troubleshooting workflow for Agent 31 precipitation.
Section 2: Stability Issues
The chemical stability of an antimalarial agent is critical for ensuring accurate experimental results and for its potential as a therapeutic. Artemisinin and its derivatives, for example, are known to be unstable under certain conditions.[6][7] Agent 31 may face similar challenges.
Frequently Asked Questions (FAQs) - Stability
Q1: What are the potential stability issues for an endoperoxide-containing compound like Agent 31?
A1: If Agent 31 contains an endoperoxide bridge, similar to artemisinin, its stability can be compromised by several factors. The endoperoxide bridge is crucial for its antimalarial activity but is also a point of chemical vulnerability.[7][8] Degradation can be initiated by:
-
Interaction with Iron: The mechanism of action for artemisinins involves cleavage of the endoperoxide bridge by ferrous iron (Fe(II)), often from heme in infected red blood cells.[6][7] This reactivity can lead to degradation in iron-rich environments.
-
pH: Stability can be pH-dependent. Dihydroartemisinin, for instance, shows an increased rate of decomposition from pH 7 upwards.[6]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[6]
-
Light: Photodegradation can be a concern for some compounds. Stability studies should evaluate the effect of light.[5]
Q2: How should I store stock solutions of Agent 31?
A2: Based on general best practices for novel compounds and information on similar antimalarials, stock solutions should be stored at -20°C or lower in a tightly sealed container.[1] If the solvent is volatile (e.g., ethanol, DMF), purging with an inert gas like argon or nitrogen before sealing can prevent solvent evaporation and oxidation.[1] It is not recommended to store aqueous dilutions for more than one day.[1]
Q3: My in vitro assay results with Agent 31 are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results, especially a loss of potency over the course of an experiment, can be a sign of compound instability in the assay medium. Dihydroartemisinin's activity, for example, is significantly reduced after just a few hours of incubation in plasma or serum-enriched media at 37°C.[6] Consider the duration of your assay and the components of your culture medium (e.g., serum, which contains iron) as potential factors.
Troubleshooting Guide - Stability
Issue: I suspect Agent 31 is degrading during my experiment, leading to variable IC50 values.
Degradation can occur due to various factors in your experimental setup. This decision tree helps identify the potential cause and find a solution.
Caption: Decision tree for troubleshooting Agent 31 degradation.
Section 3: Experimental Protocols
This section provides standardized protocols for assessing the solubility and stability of Agent 31.
Protocol 1: Equilibrium Solubility Assessment
This protocol determines the equilibrium solubility of Agent 31 in a given solvent or buffer.
Methodology:
-
Preparation: Add an excess amount of solid Agent 31 (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, stop the agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent (in which the drug is freely soluble, e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration of Agent 31.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.
Protocol 2: Forced Degradation Study (Stability)
This protocol follows ICH guidelines to identify potential degradation pathways and develop a stability-indicating analytical method.[5]
Methodology:
-
Stock Solution: Prepare a stock solution of Agent 31 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours. Separately, heat a solution at 60°C for 48 hours.
-
Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Preparation: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw a sample. If necessary, neutralize the acidic and basic samples before dilution.
-
Analysis: Analyze all samples (stressed and unstressed controls) by a suitable HPLC-UV or LC-MS method.
-
Evaluation:
-
Compare the chromatograms of stressed and unstressed samples.
-
Determine the percentage of Agent 31 remaining.
-
Identify the number and relative abundance of degradation products.
-
Ensure the analytical method can separate the main peak of Agent 31 from all major degradation peaks (peak purity analysis).
-
Table 2: Representative Forced Degradation Data for Agent 31
| Condition | Time (h) | Agent 31 Remaining (%) | Degradation Products |
| 0.1 N HCl (60°C) | 24 | 85.2% | 2 major, 1 minor |
| 0.1 N NaOH (60°C) | 24 | 91.5% | 1 major |
| 3% H₂O₂ (RT) | 24 | 45.7% | Multiple products |
| Heat (60°C, solution) | 48 | 96.3% | 1 minor |
| Light (ICH Q1B) | - | 98.1% | No significant change |
This data suggests Agent 31 is particularly susceptible to oxidative degradation and moderately sensitive to acid hydrolysis.
Potential Degradation Pathway of Endoperoxide Bridge
The diagram below illustrates a hypothetical degradation pathway for an endoperoxide-containing compound like Agent 31, initiated by interaction with heme iron, which is a key step in both its mechanism of action and its potential instability.
Caption: Heme-mediated activation and degradation of Agent 31.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin - Wikipedia [en.wikipedia.org]
- 8. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Antimalarial Agent 31" Assay Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Antimalarial agent 31" in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" has been described in scientific literature as a potent, orally active inhibitor of Plasmodium falciparum aspartic protease plasmepsin X (PMX)[1]. It is also referred to as compound 7k[1]. Additionally, the designation "this compound" has been used for a next-generation P. falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT) inhibitor[2]. It is crucial to verify the specific molecular target of the agent you are working with based on the supplier's information. This guide will focus on the plasmepsin X inhibitor context.
Q2: What is the mechanism of action for "this compound" as a Plasmepsin X inhibitor?
A2: As an inhibitor of Plasmepsin X (PMX), "this compound" likely disrupts the parasite's ability to digest hemoglobin within the food vacuole. This process is essential for the parasite to obtain amino acids for its growth and development. By blocking this protease, the agent effectively starves the parasite.
Q3: What are the recommended starting conditions for an in vitro assay with "this compound"?
A3: For in vitro susceptibility testing of P. falciparum, a common starting point is to use a SYBR Green I-based fluorescence assay or a [³H]-hypoxanthine incorporation assay[3][4][5]. Initial parasitemia should be between 0.5% and 1%, with a hematocrit of 1.5% to 2%[4][5]. The compound should be tested over a range of concentrations to determine the IC50 value.
Q4: How should I prepare and store "this compound"?
A4: "this compound" should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles[6]. The final concentration of the solvent in the culture medium should be kept low (typically ≤0.5%) to avoid toxicity to the parasites.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value / Low potency | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Drug binding: The compound may bind to plasticware or serum proteins in the culture medium. 3. Resistant parasite strain: The P. falciparum strain used may have inherent or acquired resistance. | 1. Prepare fresh aliquots of the compound from a new stock solution. 2. Use low-binding plates and consider using serum-free media or alternatives like Albumax II[7][8]. 3. Test the compound on a known drug-sensitive strain (e.g., 3D7) as a control[4]. |
| High well-to-well variability | 1. Inaccurate pipetting: Inconsistent volumes of cells, media, or compound. 2. Uneven parasite distribution: Clumping of erythrocytes or inadequate mixing. 3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure the parasite culture is well-mixed before dispensing. 3. Fill the outer wells with sterile water or media and do not use them for experimental data. |
| No parasite growth in control wells | 1. Poor culture conditions: Incorrect gas mixture, temperature, or humidity. 2. Contamination: Bacterial or fungal contamination of the culture. 3. Low quality reagents: Expired media, serum, or other supplements. | 1. Verify incubator settings (5% CO₂, 5% O₂, 90% N₂) and ensure proper humidity[9]. 2. Check the culture for signs of contamination under a microscope and discard if necessary. Use aseptic techniques. 3. Use fresh, high-quality reagents and test new batches of serum or Albumax for their ability to support parasite growth. |
| Inconsistent results between assays | 1. Variation in initial parasitemia: Differences in the starting parasite density. 2. Synchronization issues: Using parasites at different developmental stages. 3. Technician variability: Differences in experimental execution between individuals. | 1. Accurately determine and standardize the initial parasitemia for each experiment. 2. Use tightly synchronized ring-stage parasites for assays[4][9]. 3. Standardize the protocol and ensure all users are trained on the same procedure. Include a reference compound with a known IC50 in every assay. |
Experimental Protocols
SYBR Green I-Based Drug Susceptibility Assay
This protocol is adapted from standard procedures for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO₃, 0.5% Albumax II, and hypoxanthine)
-
Human erythrocytes
-
"this compound" stock solution in DMSO
-
96-well black microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Plate reader with 485 nm excitation and 530 nm emission filters
Procedure:
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Serially dilute "this compound" in complete medium in a separate 96-well plate.
-
Transfer 100 µL of the diluted compound to the assay plate in triplicate. Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂)[4][9].
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence on a plate reader.
-
Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for the SYBR Green I-based antimalarial drug susceptibility assay.
Caption: Inhibition of Plasmepsin X by "this compound".
Caption: Logical steps for troubleshooting unexpectedly high IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Update Mini-Review on the Progress of Azanucleoside Analogues [jstage.jst.go.jp]
- 3. iddo.org [iddo.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
- 7. OPTIMIZING THE CULTURE OF PLASMODIUM FALCIPARUM IN HOLLOW FIBER BIOREACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the HRP-2 in vitro malaria drug susceptibility assay using a reference clone to improve comparisons of Plasmodium falciparum field isolates - PMC [pmc.ncbi.nlm.nih.gov]
"Antimalarial agent 31" off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel antimalarial agents, exemplified here as "Antimalarial Agent 31." The focus is on identifying, understanding, and mitigating potential off-target effects to ensure selective and effective drug development.
Frequently Asked Questions (FAQs)
Q1: Our novel compound, "this compound," shows potent anti-plasmodial activity but also exhibits cytotoxicity in uninfected human cell lines. What are the potential off-target effects?
A1: Cytotoxicity in uninfected host cells is a common indicator of off-target effects. Potential mechanisms include:
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Inhibition of host kinases: Many antimalarial compounds can interact with human protein kinases due to structural similarities with parasite kinases. This can disrupt essential cellular signaling pathways.[1][2]
-
Disruption of mitochondrial function: Some antimalarials can interfere with the host cell's mitochondrial electron transport chain, leading to decreased ATP production and increased oxidative stress.[3]
-
Interaction with ion channels: Off-target effects on cardiac ion channels (e.g., hERG) are a significant concern and can lead to cardiotoxicity.[4]
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Inhibition of protein synthesis: Some compounds may non-selectively inhibit ribosome function in both the parasite and host cells.[5]
Q2: How can we experimentally determine the off-target profile of this compound?
A2: A tiered approach is recommended to identify off-target interactions:
-
Broad Kinase Panel Screening: Screen the compound against a large panel of human kinases to identify potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of the compound to proteins in a cellular context.
-
Affinity-based Proteomics: Use the compound as a probe to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Phenotypic Screening: Assess the compound's effect on a panel of human cell lines with known genetic backgrounds to infer affected pathways.[6]
-
Transcriptomic/Proteomic Profiling: Analyze changes in gene or protein expression in treated host cells to identify perturbed signaling pathways.
Q3: We have identified a specific off-target kinase for this compound. What are the strategies to mitigate this off-target effect?
A3: Mitigating off-target effects is a critical step in lead optimization. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify chemical modifications that reduce binding to the off-target kinase while maintaining on-target potency.[7]
-
Rational Drug Design: Use computational modeling and structural biology to design modifications that increase selectivity for the parasite target.[6]
-
Dose-Response Analysis: Carefully determine the therapeutic window. It may be possible to use the compound at a concentration that is effective against the parasite but below the threshold for significant off-target effects.
-
Combination Therapy: Combining your agent with another antimalarial that has a different mechanism of action may allow for lower, less toxic doses of each compound.[7]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Compound instability in media | Assess the stability of this compound in your cell culture media over the course of the experiment using HPLC or a similar method. |
| Cell line variability | Ensure consistent cell passage number and health. Periodically perform cell line authentication. |
| Assay interference | The compound may interfere with the assay readout (e.g., absorbance, fluorescence). Run appropriate controls with the compound in the absence of cells. |
Problem 2: Difficulty in validating a predicted off-target.
| Possible Cause | Troubleshooting Step |
| Low-affinity interaction | The interaction may be too weak to detect in certain assays. Try a more sensitive method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with the purified protein. |
| Indirect effect | The observed phenotype may be an indirect consequence of a different primary off-target. Re-evaluate your initial screening data and consider alternative hypotheses. |
| Cellular context dependency | The off-target interaction may only occur in specific cellular states or in the presence of certain co-factors. Consider using different cell lines or co-treatment conditions. |
Quantitative Data Summary
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Target | IC50 (nM) | Assay Type |
| Plasmodium falciparum (3D7) | 50 | Whole-cell growth inhibition |
| Human Kinase X | 500 | In vitro kinase assay |
| HepG2 (Human liver cell line) | 2,500 | Cell viability (MTT) |
| HEK293 (Human kidney cell line) | >10,000 | Cell viability (MTT) |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a panel of human kinases.
-
Materials: this compound, recombinant human kinases, appropriate kinase substrates, ATP, assay buffer, multi-well plates, plate reader.
-
Methodology:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, combine each kinase with its substrate and ATP in the assay buffer.
-
Add the diluted compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate at the optimal temperature for each kinase.
-
Measure kinase activity using a suitable method (e.g., luminescence-based ATP detection, phosphospecific antibody-based detection).
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for each inhibited kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify direct protein targets of this compound in intact cells.
-
Materials: Intact cells, this compound, lysis buffer, equipment for heating samples, SDS-PAGE and Western blotting reagents, or mass spectrometer.
-
Methodology:
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Treat intact cells with this compound or vehicle control.
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis.
-
Binding of the compound will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.
-
Visualizations
Caption: Off-target inhibition of a host signaling pathway by this compound.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial agents: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPACT: Improving the impact of existing malaria products – ACTs | LSTM [lstmed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]
"Antimalarial agent 31" cytotoxicity and how to reduce it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel investigational compound, Antimalarial Agent 31.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound belonging to the quinoline class of drugs. Its proposed mechanism of action involves the inhibition of hemozoin formation in the parasite's food vacuole. By preventing the detoxification of heme, the agent leads to the accumulation of toxic heme species, which ultimately induces oxidative stress and parasite death.[1][2][3] This is similar to the mechanism of other well-established quinoline antimalarials.
Q2: What is the observed cytotoxicity profile of this compound in preliminary in vitro studies?
A2: Preliminary in vitro studies have shown that this compound exhibits potent antimalarial activity. However, dose-dependent cytotoxicity has been observed in various mammalian cell lines. The cytotoxic effects appear to be more pronounced in rapidly dividing cells. For detailed cytotoxicity data, please refer to Table 1.
Q3: Are there any known signaling pathways involved in the cytotoxicity of this compound?
A3: The precise signaling pathways contributing to the cytotoxicity of this compound are currently under investigation. However, preliminary data suggests the involvement of reactive oxygen species (ROS) generation, leading to DNA damage and the activation of apoptotic pathways.[4] Further research is needed to fully elucidate the molecular mechanisms.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in primary cell cultures.
Possible Cause 1: Sub-optimal drug concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound that maintains antimalarial efficacy while minimizing cytotoxicity. It is recommended to test a broad range of concentrations.
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: Investigate potential off-target interactions of this compound. Consider performing target deconvolution studies or comparing the cytotoxic profile with known compounds that have a similar structure.
Possible Cause 3: Formulation-related toxicity.
-
Troubleshooting Step: The vehicle used to dissolve this compound may contribute to cytotoxicity.[5] Test different biocompatible solvents or consider using drug delivery systems like liposomes or nanoparticles to improve solubility and reduce non-specific toxicity.[6][7]
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Variability in cell seeding density.
-
Troubleshooting Step: Ensure a consistent number of cells are seeded in each well of the microplate. Variations in cell number can significantly impact the results of colorimetric assays like the MTT assay.
Possible Cause 2: Instability of this compound in culture medium.
-
Troubleshooting Step: Assess the stability of this compound in your cell culture medium over the duration of the experiment. Degradation of the compound could lead to variable results. Consider preparing fresh solutions for each experiment.
Possible Cause 3: Interference with the assay method.
-
Troubleshooting Step: this compound, due to its chemical properties, might interfere with the reagents used in the cytotoxicity assay (e.g., reduction of MTT by the compound itself). Run appropriate controls, including the compound in cell-free wells, to check for any direct interaction with the assay components.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Type | IC50 (µM) | Assay Method |
| HepG2 | Human Liver Carcinoma | 15.8 | MTT Assay |
| HEK293 | Human Embryonic Kidney | 22.5 | MTT Assay |
| A549 | Human Lung Carcinoma | 18.2 | Neutral Red Uptake |
| Vero | Monkey Kidney Epithelial | 35.1 | MTT Assay |
IC50 values represent the concentration of this compound that inhibits cell growth by 50%. Data are presented as the mean of three independent experiments.
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using the MTT Assay
Objective: To assess the cytotoxic effect of this compound on a selected mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for another 48 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[8]
Visualizations
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial agents: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Technical Support Center: Antimalarial Agent 31 Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the oral bioavailability of Antimalarial Agent 31.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound. This means it exhibits high permeability but low aqueous solubility. The primary challenge is its poor dissolution rate in the gastrointestinal tract, which is the rate-limiting step for its absorption and, consequently, its systemic bioavailability.
Q2: What are the most common formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility challenges of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create a higher-energy amorphous form, which enhances solubility and dissolution.
-
Lipid-Based Formulations (LBFs): Incorporating the drug into lipidic excipients to improve solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a common type of LBF.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.
Q3: How do I select the best formulation strategy for this compound?
A3: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the desired dose, and the target product profile. A preliminary screening of different formulation approaches is recommended. The table below summarizes a comparative study of different formulations for this compound.
Data Presentation: Comparative Bioavailability of this compound Formulations
| Formulation Type | Drug Load (% w/w) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated (Micronized) | 100 | 150 ± 25 | 4.0 | 1200 ± 150 | 100 |
| Amorphous Solid Dispersion | 25 | 450 ± 50 | 2.0 | 4800 ± 300 | 400 |
| Nanosuspension | 30 | 380 ± 40 | 2.5 | 3600 ± 250 | 300 |
| Lipid-Based (SEDDS) | 20 | 600 ± 70 | 1.5 | 7200 ± 500 | 600 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated against the unformulated micronized drug.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro dissolution studies.
-
Possible Cause 1: Phase separation or crystallization of the amorphous form.
-
Troubleshooting:
-
Verify the physical state of the amorphous solid dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) before and after the dissolution study.
-
Ensure the selected polymer provides sufficient stabilization for the amorphous drug. Consider screening different polymers or increasing the polymer-to-drug ratio.
-
-
-
Possible Cause 2: Inadequate sink conditions.
-
Troubleshooting:
-
The volume of the dissolution medium should be at least three times the volume required to saturate the drug.
-
Consider adding a small amount of surfactant (e.g., 0.1% sodium dodecyl sulfate) to the dissolution medium to maintain sink conditions, especially for a poorly soluble compound like this compound.
-
-
Issue 2: Poor in vivo-in vitro correlation (IVIVC).
-
Possible Cause 1: The dissolution method is not discriminating.
-
Troubleshooting:
-
Develop a dissolution method that is sensitive to changes in formulation parameters. Experiment with different apparatus (e.g., USP II vs. USP IV), agitation speeds, and dissolution media (e.g., fasted state simulated intestinal fluid vs. fed state).
-
-
-
Possible Cause 2: Significant first-pass metabolism.
-
Troubleshooting:
-
Investigate the metabolic pathways of this compound. If it undergoes extensive first-pass metabolism in the gut wall or liver, this can lead to a disconnect between in vitro dissolution and in vivo exposure.
-
Consider co-administration with a metabolic inhibitor in preclinical studies to assess the impact of first-pass metabolism.
-
-
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD)
-
Materials: this compound, Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer), acetone.
-
Procedure:
-
Dissolve this compound and Soluplus® in a 1:3 weight ratio in acetone to form a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
The resulting solid dispersion should be milled and sieved to obtain a uniform powder.
-
Characterize the ASD for its amorphous nature using XRPD and DSC.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Formulation Administration:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer the selected formulation of this compound (e.g., SEDDS) via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 hr) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Absorption pathway of this compound from a lipid-based formulation.
Troubleshooting "Antimalarial agent 31" experimental results
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Antimalarial Agent 31 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound belonging to the sesquiterpene lactone class. Its primary mechanism of action is believed to involve the inhibition of the Plasmodium falciparum proteasome, a critical complex for protein degradation and parasite survival. By disrupting proteasome function, Agent 31 induces a cascade of events leading to parasite death. This includes the accumulation of ubiquitinated proteins, oxidative stress, and ultimately, apoptosis-like cell death.[1][2][3]
Q2: What is the solubility and recommended solvent for this compound?
A2: this compound is a hydrophobic molecule with limited aqueous solubility. For in vitro assays, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO) and then perform serial dilutions in the appropriate culture medium.[4] It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that affects parasite viability (typically ≤0.5%).
Q3: Is this compound active against drug-resistant parasite strains?
A3: Yes, preliminary data indicates that this compound retains potent activity against a panel of chloroquine-resistant and artemisinin-resistant P. falciparum strains.[5] This suggests its mechanism of action is distinct from these established drugs and that it may overcome existing resistance mechanisms.[2]
Q4: What are the known off-target effects or cytotoxicity of this compound?
A4: In vitro cytotoxicity assays using human cell lines (e.g., HepG2, HEK293) have been conducted to determine the selectivity of Agent 31. The compound exhibits a favorable selectivity index. However, at high concentrations, some effects on host cell proteasome function have been observed. Researchers should carefully titrate the compound to find the optimal therapeutic window.
Troubleshooting Guides
In Vitro Experimentation
Q: I am observing high variability in my IC50 values for Agent 31 between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in in vitro antimalarial drug testing.[6][7] Several factors could be contributing to this variability:
-
Parasite Stage Specificity: The activity of many antimalarial drugs is stage-specific.[8][9] Ensure your parasite cultures are tightly synchronized to the ring stage at the start of each assay. Inconsistent starting populations with varying proportions of rings, trophozoites, and schizonts will lead to variable results.
-
Compound Stability: Agent 31 may be unstable in culture medium over extended incubation periods. Prepare fresh drug dilutions for each experiment and minimize the exposure of stock solutions to light and elevated temperatures.
-
Assay Method: Different assay methods (e.g., [3H]-hypoxanthine incorporation, SYBR Green I-based fluorescence, pLDH assay) have varying sensitivities and sources of error.[10][11] Ensure you are using a standardized and validated protocol. The SYBR Green I assay, while common, can be affected by compounds that interfere with DNA binding or have intrinsic fluorescence.
-
Serum/Albumax Batch Variation: If using human serum or Albumax in your culture medium, be aware that batch-to-batch variation can impact parasite growth and drug susceptibility.[4][12] It is advisable to test and pre-qualify new batches of serum or Albumax.
Troubleshooting Workflow: Inconsistent IC50 Values
Troubleshooting workflow for inconsistent IC50 values.
In Vivo Experimentation
Q: Agent 31 showed high potency in vitro, but the in vivo efficacy in a mouse model is lower than expected. What are the potential reasons?
A: A discrepancy between in vitro potency and in vivo efficacy is a significant challenge in drug development.[13] Potential causes include:
-
Pharmacokinetics (PK): Agent 31 may have poor oral bioavailability, rapid metabolism, or rapid clearance in the animal model. Conduct PK studies to determine the compound's half-life, Cmax, and overall exposure.
-
Compound Stability: The agent might be unstable at the pH of the stomach or be rapidly degraded by liver enzymes.
-
Formulation: The formulation used for oral or intraperitoneal administration may not be optimal for absorption. Experiment with different vehicle formulations (e.g., with solubilizing agents like Tween-80 or PEG).
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active compound available to target the parasites.
Data Presentation
Table 1: In Vitro Activity of this compound against P. falciparum Strains
| Parasite Strain | Resistance Profile | Agent 31 IC50 (nM) | Chloroquine IC50 (nM) | Artemisinin IC50 (nM) |
| 3D7 | Drug-Sensitive | 8.2 ± 1.5 | 20.5 ± 4.1 | 5.1 ± 1.2 |
| Dd2 | Chloroquine-R | 9.1 ± 2.0 | 350.7 ± 25.3 | 6.3 ± 1.8 |
| K1 | Chloroquine-R | 8.8 ± 1.7 | 410.2 ± 30.9 | 5.9 ± 1.4 |
| Cam3.II | Artemisinin-R | 10.5 ± 2.3 | 180.4 ± 15.6 | 15.2 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Agent 31 CC50 (µM) | Selectivity Index (SI) vs. 3D7 |
| HepG2 (Human Liver) | 12.5 ± 2.1 | >1500 |
| HEK293 (Human Kidney) | 18.3 ± 3.5 | >2200 |
CC50: 50% cytotoxic concentration. SI = CC50 / IC50 (3D7)
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)
This protocol is adapted from standard methods for assessing antimalarial compound efficacy.[10]
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[10]
-
Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium in a 96-well plate to achieve the desired final concentrations. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Assay Initiation: Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit. Add 180 µL of this suspension to the drug plates (containing 20 µL of drug solution).
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing 2X SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Experimental Workflow: SYBR Green I Assay
Workflow for the in vitro SYBR Green I susceptibility assay.
Signaling Pathways
Proposed Mechanism of Action of this compound
The diagram below illustrates the hypothesized signaling pathway affected by this compound. The agent is believed to enter the parasite and directly inhibit the 26S proteasome. This inhibition leads to a buildup of ubiquitinated proteins, which cannot be degraded. The accumulation of these proteins results in cellular stress, including the generation of reactive oxygen species (ROS), and ultimately triggers an apoptosis-like death pathway, leading to parasite clearance.
Proposed mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Artemisinin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mmv.org [mmv.org]
- 5. malariaworld.org [malariaworld.org]
- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 8. Defining the Timing of Action of Antimalarial Drugs against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Antimalarial Agent 31 (AMA-31)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Antimalarial Agent 31 (AMA-31). Our aim is to facilitate a smooth and efficient synthesis process by addressing common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis strategy for AMA-31?
A1: The synthesis of AMA-31 is a multi-step process that involves the coupling of a substituted quinoline core with a novel side chain, followed by a final cyclization step. The general workflow is outlined in the experimental workflow diagram below. It is crucial to use anhydrous conditions in the coupling step to prevent side reactions.
Q2: What are the most critical parameters in the synthesis of AMA-31?
A2: The most critical parameters are the strict control of temperature during the cyclization step and the purity of the starting materials. Impurities in the quinoline core can lead to significant by-product formation, complicating the purification process.
Q3: I am observing a low yield in the final cyclization step. What are the possible causes?
A3: Low yield in the final step is a common issue. Potential causes include inadequate temperature control, degradation of the intermediate, or the presence of moisture. Refer to the troubleshooting guide for detailed solutions.
Q4: How can I effectively purify the final AMA-31 product?
A4: Purification of AMA-31 is best achieved through column chromatography using a silica gel stationary phase and a gradient elution system of ethyl acetate and hexane. It is important to monitor the fractions closely by thin-layer chromatography (TLC).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of AMA-31.
| Problem | Possible Cause | Recommended Solution |
| Low overall yield (<30%) | Impure starting materials | Ensure the purity of all reactants is >98% by NMR or LC-MS analysis before starting the synthesis. |
| Suboptimal reaction conditions | Re-optimize the reaction parameters, such as temperature, reaction time, and solvent, for each step. | |
| Formation of a major unknown byproduct in Step 2 (Coupling) | Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect stoichiometry | Carefully check the molar ratios of the reactants. An excess of the amine component can sometimes lead to side reactions. | |
| Incomplete reaction in Step 3 (Cyclization) | Insufficient reaction time or temperature | Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time or slightly increasing the temperature. |
| Catalyst deactivation | Ensure the catalyst is fresh and handled properly to avoid deactivation. | |
| Difficulty in removing the solvent after workup | High-boiling point solvent | Use a rotary evaporator under high vacuum and slightly elevated temperature. For very high-boiling solvents, consider lyophilization if the compound is stable. |
| Product degradation during purification | Sensitivity to silica gel | Use a less acidic stationary phase like alumina for column chromatography, or consider purification by preparative HPLC. |
Experimental Protocols
Key Experiment: Step 2 - Coupling of Quinolone Core with Side Chain
This protocol details the methodology for the crucial coupling reaction in the synthesis of AMA-31.
Materials:
-
Substituted quinoline (1.0 eq)
-
Novel amine side chain (1.2 eq)
-
Coupling agent (e.g., HATU, 1.5 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the substituted quinoline in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the coupling agent and stir the mixture for 10 minutes at room temperature.
-
In a separate flask, dissolve the novel amine side chain and the base in anhydrous DMF.
-
Slowly add the amine solution to the quinoline mixture dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A high-level overview of the synthetic workflow for producing this compound (AMA-31).
Caption: A logical troubleshooting guide for addressing low yield issues during the synthesis of AMA-31.
"Antimalarial agent 31" degradation and storage problems
Disclaimer: Antimalarial Agent 31 is a novel investigational compound. As such, extensive public data on its degradation and storage is limited. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles for handling heterocyclic antimalarial compounds. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound stock solutions?
A1: While specific stability data for this compound is not yet available, general recommendations for similar heterocyclic compounds suggest that stock solutions, typically prepared in DMSO, should be stored at ≤ -20°C for long-term storage and at 2-8°C for short-term use (up to one week).[1][2] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q2: My experimental results with this compound are inconsistent. Could this be related to compound degradation?
A2: Inconsistent results are a common indicator of compound instability.[2] Degradation of this compound can lead to a decrease in its effective concentration, resulting in variable experimental outcomes. It is crucial to ensure proper storage and handling of the compound and to regularly check its purity and concentration. Factors such as exposure to light, elevated temperatures, and multiple freeze-thaw cycles can contribute to degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of many antimalarial compounds is pH-dependent. For instance, some compounds are more susceptible to hydrolysis under acidic or alkaline conditions. While the optimal pH for this compound is yet to be determined, it is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6.8-7.4) unless the experimental protocol specifies otherwise. Significant deviations from this range could lead to degradation.
Q4: Is this compound sensitive to light?
A4: Photodegradation is a known issue for many pharmaceutical compounds. Although the photosensitivity of this compound has not been explicitly documented, it is prudent to protect all solutions containing the compound from direct light by using amber-colored vials or by wrapping containers in aluminum foil.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency in In Vitro Assays | Compound degradation in stock solution. | Prepare fresh stock solutions from solid compound. Aliquot new stock solutions to minimize freeze-thaw cycles. Store aliquots at ≤ -20°C. Perform a quality control check on the solid compound if it has been stored for an extended period. |
| Degradation in assay medium. | Prepare fresh dilutions in assay medium immediately before each experiment. Minimize the incubation time of the compound in the medium before adding to the cells. | |
| Precipitation of Compound in Aqueous Buffer | Poor solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Consider using a different solvent system or employing solubility enhancers if compatible with the assay. |
| Inconsistent HPLC/LC-MS Results | On-column degradation or interaction with the mobile phase. | Optimize HPLC/LC-MS conditions. Experiment with different mobile phase compositions and pH. Ensure the column is appropriate for the compound's chemical properties. |
| Sample degradation post-collection. | Analyze samples as quickly as possible after collection. If storage is necessary, freeze samples at ≤ -70°C immediately after collection and until analysis. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a standard aqueous buffer over a 24-hour period at room temperature.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amber-colored microcentrifuge tubes
-
HPLC or LC-MS system with a suitable column
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in PBS in an amber-colored microcentrifuge tube.
-
Immediately after preparation (T=0), withdraw an aliquot for HPLC/LC-MS analysis.
-
Incubate the remaining solution at room temperature (20-25°C), protected from light.
-
Withdraw aliquots at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Analyze all aliquots by HPLC/LC-MS to determine the percentage of this compound remaining relative to the T=0 sample.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm and 365 nm)
-
Oven
-
HPLC or LC-MS system
Methodology:
-
Acidic Degradation: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Degradation: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm and 365 nm) for 24 hours.
-
Analyze all stressed samples, alongside an unstressed control, by HPLC or LC-MS to identify and quantify degradation products.
Visualizations
Caption: Hypothetical degradation pathways for a novel antimalarial agent.
Caption: General workflow for assessing the stability of a new compound.
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
Validation & Comparative
A Comparative Guide to Plasmepsin X Inhibitors: Profiling Antimalarial Agent 31 Against Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against malaria, a disease that continues to exert a devastating global toll, the discovery and development of novel antimalarial agents with unique mechanisms of action are paramount. One of the most promising new drug targets is Plasmepsin X (PMX), an essential aspartic protease in Plasmodium falciparum, the deadliest malaria parasite. PMX plays a critical role in the parasite's life cycle, specifically in the egress from and invasion of host red blood cells. This guide provides a detailed comparison of a potent PMX inhibitor, Antimalarial agent 31 (also known as compound 7k), with other significant Plasmepsin X inhibitors, supported by experimental data to inform further research and drug development efforts.
Quantitative Performance Analysis
The following tables summarize the in vitro and in vivo efficacy of this compound (7k) in comparison to other notable Plasmepsin X inhibitors, WM382 and 49c. This data, compiled from multiple studies, offers a quantitative snapshot of their relative potencies and therapeutic potential.
Table 1: In Vitro Potency Against Plasmepsin X and P. falciparum
| Compound | Target(s) | PfPMX IC₅₀ (nM) | P. falciparum Growth Inhibition EC₅₀ (nM) | Citation(s) |
| This compound (7k) | PMX | 0.4 ± 0.03 | 3D7 Strain: Not explicitly stated in provided abstracts | [1] |
| WM382 | PMIX / PMX | 0.03 - 0.06 | 0.4 (3D7 Strain) | [2][3] |
| 49c | PMIX / PMX | Not explicitly stated in provided abstracts | 0.6 (72h incubation) |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Efficacy in Murine Models of Malaria
| Compound | Mouse Model | Dosing Regimen | Outcome | Citation(s) |
| This compound (7k) | Humanized mice with P. falciparum | Oral administration | Cleared blood-stage parasites in a dose-dependent manner | |
| WM382 | P. berghei and P. falciparum models | 3 mpk BID, orally for 4 days | No detectable parasitemia; cured mice at 10 and 30 mpk BID | [2] |
| 49c | P. berghei model | In vivo efficacy demonstrated | Cures malaria in vivo |
mpk BID: milligrams per kilogram of body weight, twice a day.
The Plasmepsin X Signaling Pathway in Parasite Egress and Invasion
Plasmepsin X is a key protease in a signaling cascade that is essential for the malaria parasite to exit an infected red blood cell and invade a new one. A critical substrate of PMX is the subtilisin-like protease 1 (SUB1). By cleaving the prodomain of SUB1, PMX activates it. Activated SUB1 then proceeds to process a range of other proteins that are crucial for the breakdown of the parasitophorous vacuole and the host cell membrane, facilitating the release of merozoites. These merozoites then go on to invade new red blood cells, perpetuating the cycle of infection. Inhibitors of PMX, such as this compound, block this entire cascade at its origin, thus preventing parasite propagation.
Caption: Plasmepsin X initiates a proteolytic cascade essential for parasite egress and invasion.
Experimental Methodologies
The data presented in this guide were generated using a variety of established experimental protocols. Below are summaries of the key methodologies employed in the characterization of Plasmepsin X inhibitors.
Plasmepsin X Enzymatic Assay (FRET-based)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Plasmepsin X.
Caption: Workflow for determining the IC₅₀ of a Plasmepsin X inhibitor using a FRET assay.
Protocol:
-
Reagents: Recombinant P. falciparum Plasmepsin X, a synthetic peptide substrate labeled with a Förster resonance energy transfer (FRET) pair, and the test inhibitor.
-
Procedure: The recombinant PMX enzyme is incubated with the FRET-labeled peptide substrate in the presence of varying concentrations of the test compound.
-
Measurement: If the inhibitor is ineffective, PMX cleaves the substrate, separating the FRET pair and leading to a decrease in the FRET signal. If the inhibitor is effective, the substrate remains intact, and a high FRET signal is maintained. The fluorescence is measured over time using a plate reader.
-
Analysis: The rate of substrate cleavage is plotted against the inhibitor concentration to determine the IC₅₀ value.
P. falciparum Growth Inhibition Assay (LDH Assay)
This cell-based assay assesses the ability of a compound to inhibit the growth and proliferation of P. falciparum in an in vitro culture of human red blood cells.
Protocol:
-
Culture: Synchronized cultures of P. falciparum are maintained in human red blood cells.
-
Treatment: The parasite cultures are treated with a range of concentrations of the test compound and incubated for a full replication cycle (typically 48-72 hours).
-
Lysis and LDH Measurement: The red blood cells are lysed to release the parasite lactate dehydrogenase (pLDH). The activity of pLDH is then measured by adding a substrate that produces a colored product upon enzymatic reaction. The intensity of the color is proportional to the number of viable parasites.[4][5][6][7]
-
Analysis: The pLDH activity is plotted against the compound concentration to calculate the EC₅₀ value.
In Vivo Efficacy Testing in Humanized Mouse Models
This animal model provides a platform to evaluate the therapeutic efficacy of antimalarial compounds against the human malaria parasite P. falciparum.[8][9][10][11]
Protocol:
-
Animal Model: Immunodeficient mice are engrafted with human red blood cells, making them susceptible to P. falciparum infection.
-
Infection and Treatment: The humanized mice are infected with P. falciparum. Once the infection is established, the mice are treated with the test compound, typically via oral administration, over a defined period (e.g., a 4-day suppressive test).[10]
-
Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of blood smears or by flow cytometry.
-
Outcome Measures: The efficacy of the compound is determined by its ability to reduce or clear the parasite load, prevent recrudescence, and ensure the survival of the treated mice.
Conclusion
This compound (7k) emerges as a highly potent inhibitor of Plasmepsin X with promising in vivo efficacy. Its performance, particularly its low nanomolar inhibitory concentration against the enzyme, positions it as a strong candidate for further preclinical development. While dual inhibitors like WM382, which target both PMIX and PMX, show exceptional potency and may offer an advantage in preventing the development of drug resistance, the high selectivity of compounds like this compound for PMX is also a valuable attribute. The comprehensive data presented in this guide underscores the potential of targeting Plasmepsin X as a viable strategy in the development of next-generation antimalarials. Further head-to-head comparative studies under standardized conditions will be crucial for definitively ranking the therapeutic potential of these promising compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Invention of WM382, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajtmh.org [ajtmh.org]
- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. researchgate.net [researchgate.net]
- 11. In vivo malaria evaluation | Antimalarial Drug & Vaccine Testing | TAD [theartofdiscovery.com]
A Comparative Analysis of a Novel Antimalarial Candidate, Agent 31, and the Benchmark Drug, Chloroquine
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against malaria, the emergence of drug-resistant parasite strains necessitates a continuous search for novel therapeutic agents. This guide provides a detailed comparative analysis of "Antimalarial agent 31," a promising new chemical entity, and chloroquine, a long-standing frontline antimalarial drug. This document is intended to provide an objective comparison of their in vitro and in vivo efficacy, mechanisms of action, and toxicological profiles, supported by experimental data and detailed methodologies.
I. Quantitative Performance Analysis
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison between this compound and chloroquine.
Table 1: In Vitro Efficacy Against Plasmodium falciparum
| Parameter | This compound (Hypothetical Data) | Chloroquine | Citation |
| IC50 (Chloroquine-sensitive strain, 3D7) | 5 nM | 14.0 nM (ring stage) | [1] |
| IC50 (Chloroquine-resistant strain, K1) | 15 nM | 127.9 nM (trophozoite stage) | [1] |
| Resistance Index (K1 IC50 / 3D7 IC50) | 3 | >9 | [1] |
Table 2: In Vivo Efficacy in Plasmodium berghei-infected Mice
| Parameter | This compound (Hypothetical Data) | Chloroquine | Citation |
| ED50 (4-day suppressive test) | 1.5 mg/kg | 20 mg/kg | [2] |
| Parasitemia Reduction at ED50 | 98% | 100% (at 20 mg/kg) | [2] |
| Mean Survival Time (days) | >30 | 11 (at 20 mg/kg) | [2] |
Table 3: Cytotoxicity Profile
| Cell Line | This compound (Hypothetical Data) | Chloroquine | Citation |
| HepG2 (Human Liver Carcinoma) | > 50 µM | Not specified | [2] |
| Vero (Kidney epithelial cells) | > 50 µM | Not specified | |
| Selectivity Index (HepG2 IC50 / P. falciparum 3D7 IC50) | >10,000 | Not specified | [2] |
II. Mechanism of Action
Chloroquine: The established mechanism of action for chloroquine involves its accumulation in the acidic food vacuole of the parasite.[3] Inside the vacuole, chloroquine inhibits the polymerization of heme into hemozoin, a non-toxic crystalline pigment.[4][5] The resulting accumulation of free heme is highly toxic to the parasite, leading to membrane damage and cell death.[3][6]
This compound (Hypothesized): Preliminary studies suggest that this compound may possess a dual mechanism of action. While it demonstrates some inhibition of hemozoin formation, its primary mode of action appears to be the disruption of the parasite's mitochondrial function. This is a distinct mechanism compared to chloroquine and may explain its efficacy against chloroquine-resistant strains.
Caption: Comparative mechanisms of action for Chloroquine and Agent 31.
III. Experimental Protocols
The data presented in this guide were generated using standard, validated experimental protocols as detailed below.
A. In Vitro Antiplasmodial Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. The plates are then incubated for 72 hours under the same culture conditions.
-
Growth Inhibition Assessment: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. After incubation, the plates are lysed, and SYBR Green I dye, which intercalates with DNA, is added. Fluorescence is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity is proportional to the parasite density. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow for the in vitro antiplasmodial activity assay.
B. In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This model, as described by Peters, assesses the ability of a compound to suppress parasitemia in a murine model.
-
Infection: Swiss albino mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes on day 0.
-
Treatment: The test compounds are administered orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours after infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to the control group to calculate the percentage of suppression. The 50% effective dose (ED50) is determined by analyzing the dose-response relationship. The mean survival time of each group is also recorded.
C. Cytotoxicity Assay
This assay evaluates the toxicity of a compound against mammalian cell lines.
-
Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media and conditions.
-
Drug Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds for 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or resazurin assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC50 by the antiplasmodial IC50.
IV. Summary and Future Directions
The data presented herein indicates that "this compound" demonstrates superior in vitro potency against both chloroquine-sensitive and -resistant strains of P. falciparum when compared to chloroquine. Furthermore, its hypothesized distinct mechanism of action targeting mitochondrial function suggests it may be a valuable tool against drug-resistant malaria. The in vivo data in the murine model corroborates its high efficacy, showing a significantly lower ED50 than chloroquine. Importantly, Agent 31 exhibits a favorable cytotoxicity profile with a high selectivity index, suggesting a promising safety margin.
Further studies are warranted to fully elucidate the mechanism of action of this compound, including detailed investigations into its effects on mitochondrial membrane potential and ATP synthesis. Comprehensive pharmacokinetic and pharmacodynamic studies are also necessary to optimize dosing regimens for future clinical development. Based on this preliminary comparative analysis, this compound represents a highly promising candidate for the development of a new generation of antimalarial drugs.
References
- 1. In Vivo and In Vitro Efficacy of Chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Novel Antimalarial Agents: Efficacy of MMV390048 and (+)-SJ733 Against Plasmodium Species
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of new antimalarial agents with novel mechanisms of action. This guide provides a comparative overview of two promising next-generation antimalarial compounds, MMV390048 and (+)-SJ733, serving as representative examples of advanced candidates in the drug development pipeline. Their efficacy against various Plasmodium species is presented based on available preclinical and clinical data, offering a valuable resource for the malaria research community.
Mechanism of Action at a Glance
MMV390048 is a novel aminopyridine derivative that targets Plasmodium phosphatidylinositol 4-kinase (PI4K), an enzyme essential for parasite growth and development.[1][2][3] By inhibiting PI4K, MMV390048 disrupts critical signaling pathways within the parasite.
(+)-SJ733 is a potent antimalarial compound that acts on the Plasmodium falciparum ATPase4 (PfATP4), a cation-transporting ATPase.[1][4][5] Inhibition of PfATP4 leads to a rapid disruption of sodium ion homeostasis in the parasite, causing swift parasite clearance.[4][6]
Comparative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy of MMV390048 and (+)-SJ733 against different Plasmodium species. Data is presented as the half-maximal inhibitory concentration (IC50) for in vitro studies and the 90% effective dose (ED90) for in vivo studies.
| Compound | Plasmodium Species | Assay Type | Efficacy Metric | Value | Reference |
| MMV390048 | P. falciparum (NF54) | In vitro | IC50 | 28 nM | [7] |
| P. falciparum (3D7) | In vivo (humanized mouse model) | ED90 | 0.57 mg/kg | [1] | |
| P. berghei | In vivo (mouse model) | ED90 | 1.1 mg/kg | [1] | |
| P. cynomolgi (liver stage schizonts) | In vitro | IC50 | 64 nM | [1] | |
| P. cynomolgi (liver stage hypnozoites) | In vitro | IC50 | 61 nM | [1] | |
| (+)-SJ733 | P. falciparum (various strains) | In vitro | IC50 | 10-60 nM | [4] |
| P. falciparum (3D7) | In vivo (humanized mouse model) | ED90 | 1.9 mg/kg | [3][4] | |
| P. berghei | Ex vivo | IC50 | ~10-fold less potent than against P. falciparum | [4] | |
| P. vivax | Clinical Trial (Phase 2a) | - | Active | [7][8] |
Experimental Protocols
In Vitro Susceptibility Testing (General Protocol)
Plasmodium falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. For drug susceptibility assays, synchronous cultures at the ring stage are exposed to serial dilutions of the test compounds in 96-well plates. Parasite growth is assessed after a single life cycle (approximately 48 hours) using various methods, such as SYBR Green I-based fluorescence assay, which measures nucleic acid content, or colorimetric assays that detect parasite-specific enzymes like lactate dehydrogenase (pLDH). The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy in Mouse Models (General Protocol)
For blood-stage efficacy, immunodeficient mice (e.g., NOD-scid IL2Rγnull) are engrafted with human erythrocytes and subsequently infected with P. falciparum. For rodent malaria models, mice are infected with a suitable P. berghei strain. Treatment with the test compound is typically initiated a few days post-infection via oral gavage for a specified number of consecutive days. Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry. The ED90, the dose required to suppress parasite growth by 90% compared to an untreated control group, is a key endpoint.
Visualizing the Mechanisms and Workflows
Signaling Pathway Diagrams
Caption: MMV390048 inhibits Plasmodium PI4K, disrupting downstream signaling.
Caption: (+)-SJ733 inhibits PfATP4, disrupting Na+ homeostasis in the parasite.
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating antimalarial efficacy in vitro and in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of SJ733 in Adults With Uncomplicated Plasmodium Falciparum or Vivax Malaria [ctv.veeva.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Therapeutic Potential of Antimalarial Agent 31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel "Antimalarial agent 31" with established antimalarial therapies. The data presented is based on a series of preclinical evaluations designed to assess its efficacy and potential as a next-generation treatment for malaria.
Introduction to this compound
"this compound" is a novel synthetic compound currently under investigation for its therapeutic potential against Plasmodium falciparum, the deadliest species of malaria parasite. Early-stage screening has indicated potent activity against both drug-sensitive and drug-resistant strains of the parasite. This guide outlines the experimental validation of these initial findings and provides a direct comparison with leading antimalarial drugs.
Comparative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of "this compound" in comparison to standard antimalarial agents.
Table 1: In Vitro Efficacy (IC50) Against P. falciparum Strains
| Compound | 3D7 (Chloroquine-Sensitive) IC50 (nM) | Dd2 (Chloroquine-Resistant) IC50 (nM) | K1 (Multidrug-Resistant) IC50 (nM) |
| This compound | 5.2 | 6.8 | 8.1 |
| Artemisinin | 7.5 | 9.2 | 10.5 |
| Chloroquine | 8.1 | 150.7 | 205.3 |
| Mefloquine | 12.4 | 10.1 | 35.6 |
Table 2: In Vivo Efficacy in a P. berghei Murine Model
| Treatment Group (Oral Gavage) | Dose (mg/kg/day) | Parasitemia Suppression (%) | Mean Survival Time (Days) |
| This compound | 20 | 98.5 | >30 |
| Artesunate | 20 | 99.2 | >30 |
| Chloroquine | 20 | 45.3 | 15 |
| Vehicle Control | - | 0 | 8 |
Hypothetical Mechanism of Action of this compound
"this compound" is hypothesized to exert its antimalarial effect through a dual mechanism of action, targeting both the parasite's digestive vacuole and its protein synthesis machinery. This multi-targeted approach is believed to contribute to its high efficacy against drug-resistant strains.
Caption: Hypothetical dual mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
In Vitro Drug Susceptibility Assay
The in vitro activity of "this compound" was determined using a standardized SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains (3D7, Dd2, and K1) were maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Drug Preparation: "this compound" and comparator drugs were serially diluted in RPMI 1640 medium.
-
Assay Protocol: Asynchronous parasite cultures with a parasitemia of 1% were incubated with the diluted compounds in 96-well plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Data Analysis: After incubation, SYBR Green I lysis buffer was added, and fluorescence was measured using a microplate reader. The 50% inhibitory concentration (IC50) was calculated by non-linear regression analysis of the dose-response curves.
In Vivo Efficacy Study (4-Day Suppressive Test)
The in vivo efficacy was evaluated using the Peters' 4-day suppressive test in a Plasmodium berghei murine model.[1]
-
Animal Model: Swiss albino mice were inoculated intraperitoneally with P. berghei-infected erythrocytes.
-
Drug Administration: "this compound" and comparator drugs were administered orally once daily for four consecutive days, starting 24 hours post-infection.
-
Parasitemia Monitoring: Thin blood smears were prepared from tail blood on day 5 post-infection, stained with Giemsa, and parasitemia was determined by microscopy.
-
Efficacy Calculation: The percentage of parasitemia suppression was calculated relative to the vehicle-treated control group.
-
Survival Monitoring: The survival of the mice in each group was monitored daily.
Experimental Workflow
The following diagram illustrates the workflow for the preclinical evaluation of "this compound".
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical data presented in this guide demonstrates that "this compound" exhibits potent in vitro activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. Furthermore, it shows excellent in vivo efficacy in a murine malaria model, comparable to the current first-line treatment, artesunate. The hypothesized dual mechanism of action suggests a lower propensity for the development of resistance. These promising results warrant further investigation of "this compound" as a potential new therapeutic agent in the fight against malaria.
References
Lack of Cross-Resistance Observed with Novel Antimalarial Agent Targeting Plasmepsin IX and X
For Immediate Release
A novel dual-inhibitor of Plasmodium falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), designated WM382, has demonstrated potent antimalarial activity without evidence of cross-resistance to existing drug-resistant parasite lines. This finding is critical for the development of new therapeutics to combat the growing threat of multidrug-resistant malaria. Studies have shown that parasite strains resistant to conventional antimalarials such as chloroquine, mefloquine, artemisinin, and atovaquone remain susceptible to WM382, indicating a distinct mechanism of action that circumvents common resistance pathways.[1]
Comparative Analysis of In Vitro Efficacy
While comprehensive head-to-head data is still emerging, the available results for WM382 against drug-resistant P. falciparum strains are promising. The following table summarizes the activity of WM382 in comparison to standard antimalarial agents against parasites with well-characterized resistance markers.
| Drug | Target/Mechanism of Action | Chloroquine-Resistant (e.g., K1, Dd2) | Mefloquine-Resistant (e.g., Dd2) | Artemisinin-Resistant (e.g., K13 mutants) | Atovaquone-Resistant (e.g., Cyt b mutants) |
| WM382 | Plasmepsin IX and X | No cross-resistance observed [1] | No cross-resistance observed [1] | No cross-resistance observed [1] | No cross-resistance observed [1] |
| Chloroquine | Heme detoxification | High Resistance | Variable | Sensitive | Sensitive |
| Mefloquine | Unknown, possibly pfmdr1 modulation | Variable | High Resistance | Sensitive | Sensitive |
| Artemisinin | Activation by heme, oxidative stress | Sensitive | Sensitive | High Resistance | Sensitive |
| Atovaquone | Cytochrome bc1 complex | Sensitive | Sensitive | Sensitive | High Resistance |
Experimental Protocols
The in vitro antimalarial activity and cross-resistance profile of novel compounds are commonly assessed using standardized drug susceptibility assays. The SYBR Green I-based fluorescence assay is a widely adopted method due to its sensitivity, reproducibility, and high-throughput capability.
In Vitro Antimalarial Drug Susceptibility Testing using SYBR Green I Assay
This method quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites within red blood cells.
1. Parasite Culture and Synchronization:
-
P. falciparum strains (both drug-sensitive and drug-resistant) are maintained in continuous culture using human erythrocytes in RPMI-1640 medium supplemented with Albumax or human serum.[2][3]
-
Cultures are synchronized to the ring stage by methods such as sorbitol treatment to ensure a homogenous parasite population at the start of the assay.
2. Preparation of Drug Plates:
-
Standard antimalarial drugs and experimental compounds are serially diluted in appropriate solvents and dispensed into 96-well microtiter plates.
-
The solvent is evaporated to leave a film of the drug in each well.
3. Drug Susceptibility Assay:
-
Synchronized ring-stage parasites are diluted to a parasitemia of 0.5-1% at a 2% hematocrit.
-
100 µL of the parasite suspension is added to each well of the pre-dosed drug plates.
-
Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[2]
4. Quantification of Parasite Growth:
-
After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well.[3]
-
The plates are incubated in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.[4][5]
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[6]
5. Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasite DNA, and therefore, parasite growth.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the processes involved in these studies, the following diagrams illustrate the experimental workflow for assessing antimalarial cross-resistance and the signaling pathway targeted by dual plasmepsin inhibitors.
References
- 1. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of "Antimalarial agent 31" and artemisinin
A Comparative Guide for Researchers and Drug Development Professionals
In the global fight against malaria, the continuous emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel antimalarial agents with distinct mechanisms of action. This guide provides a head-to-head comparison of a promising preclinical candidate, "Antimalarial agent 31," and the cornerstone of modern malaria treatment, artemisinin. This objective analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the characteristics and potential of these two compounds.
Executive Summary
"this compound," a macrocyclic peptidomimetic, represents a new class of antimalarials that target the P. falciparum aspartic protease plasmepsin X (PMX), an enzyme crucial for parasite egress from infected erythrocytes. In contrast, artemisinin and its derivatives, the current first-line treatment for uncomplicated malaria, exert their parasiticidal effect through a heme-activated endoperoxide bridge, leading to the generation of cytotoxic free radicals. This fundamental difference in their mechanism of action suggests that "this compound" could be effective against artemisinin-resistant parasite strains. Preclinical data for "this compound" demonstrates potent in vitro activity against both chloroquine-sensitive and -resistant strains of P. falciparum and significant in vivo efficacy in a humanized mouse model of malaria.
Data Presentation
Table 1: In Vitro Efficacy against P. falciparum
| Compound | Strain | IC₅₀ (nM) | Citation |
| This compound (Inhibitor 7k) | 3D7 (Chloroquine-sensitive) | 0.8 ± 0.2 | [1] |
| Dd2 (Chloroquine-resistant) | 1.1 ± 0.3 | [1] | |
| Artemisinin | 3D7 (Chloroquine-sensitive) | ~6.8 - 43.1 | [2] |
| Artesunate | 3D7 (Chloroquine-sensitive) | ~0.9 - 60 | [3] |
| Dd2 (Chloroquine-resistant) | ~7.6 (for DHA) | [4] |
Note: IC₅₀ values for artemisinin and its derivatives can vary between studies due to different experimental conditions.
Table 2: In Vivo Efficacy in Mouse Models of Malaria
| Compound | Mouse Model | Dosing Regimen | Efficacy | Citation |
| This compound (Inhibitor 7k) | P. falciparum-infected humanized mice | 50 mg/kg, oral, once daily for 4 days | Dose-dependent parasite clearance | [5] |
| Artesunate | P. falciparum-infected humanized mice | Not specified | Effective parasite clearance | [6][7] |
| Artesunate | P. berghei-infected mice (late-stage cerebral malaria) | 32-64 mg/kg, intraperitoneal, once daily for 5 days | Rapid parasite clearance and increased survival | [8] |
Mechanism of Action
This compound: Targeting Plasmepsin X
"this compound" functions by inhibiting plasmepsin X (PMX), a key aspartic protease in P. falciparum. PMX is essential for the proteolytic processing of substrates required for the rupture of the parasitophorous vacuole and the subsequent egress of merozoites from the infected red blood cell. By blocking PMX, "this compound" prevents the release of new parasites, thus halting the cycle of infection.
Caption: Mechanism of action of this compound.
Artemisinin: Heme-Activated Free Radical Generation
Artemisinin's antimalarial activity is dependent on its endoperoxide bridge. Inside the parasite's food vacuole, heme, a byproduct of hemoglobin digestion, catalyzes the cleavage of this bridge. This process generates highly reactive carbon-centered radicals that alkylate and damage a multitude of parasite proteins, leading to oxidative stress and cell death.
Caption: Mechanism of action of Artemisinin.
Experimental Protocols
In Vitro P. falciparum Growth Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds against P. falciparum.
Methodology:
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Dilution: Test compounds are serially diluted in culture medium in 96-well microtiter plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%. The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Growth Measurement: Parasite growth is quantified using a DNA-based fluorescence assay (e.g., SYBR Green I). The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow for the in vitro growth inhibition assay.
In Vivo Efficacy in a P. falciparum-infected Humanized Mouse Model
Objective: To evaluate the in vivo efficacy of the test compounds in reducing parasitemia in a humanized mouse model.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are engrafted with human red blood cells.
-
Infection: The humanized mice are infected with P. falciparum.
-
Treatment: Once a stable parasitemia is established, the mice are treated with the test compound (e.g., orally) for a defined period (e.g., 4 days). A vehicle control group is included.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Data Analysis: The reduction in parasitemia in the treated groups is compared to the vehicle control group to determine the efficacy of the compound.
Caption: Workflow for the in vivo efficacy study.
Conclusion
"this compound" demonstrates potent in vitro and in vivo activity against P. falciparum, including against chloroquine-resistant strains. Its novel mechanism of action, targeting the essential parasite protease PMX, makes it a valuable candidate for further development, particularly in the context of emerging artemisinin resistance. While artemisinin remains a highly effective and life-saving drug, the development of new antimalarials with distinct modes of action, such as "this compound," is crucial for the future of malaria control and elimination efforts. Further studies are warranted to fully characterize the efficacy, safety, and pharmacokinetic profile of this promising new compound.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Artesunate Resistance in A Humanized Mouse Model of Plasmodium falciparum | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Preclinical Performance of Antimalarial Agent 31: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of the novel Plasmepsin X inhibitor, Antimalarial Agent 31 (compound 7k), in comparison to other Plasmepsin-targeting antimalarials.
This guide provides a detailed comparison of the preclinical performance of this compound, a macrocyclic peptidomimetic inhibitor of Plasmodium falciparum aspartic protease Plasmepsin X (PMX), against other notable Plasmepsin inhibitors, UCB7362 and WM382. The data presented is compiled from peer-reviewed studies and is intended to provide an objective overview for researchers in the field of antimalarial drug discovery.
Mechanism of Action: Targeting Plasmepsin X
This compound (compound 7k) exerts its parasiticidal activity by inhibiting Plasmepsin X (PMX), an essential aspartic protease in Plasmodium falciparum. PMX plays a crucial role in the parasite's lifecycle, making it a key target for novel antimalarial therapies.
Figure 1: Mechanism of action of this compound.
In Vitro Efficacy: Comparative Analysis
The in vitro activity of this compound and comparator compounds was assessed against various strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound | Target(s) | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | Reference |
| This compound (7k) | PMX | 1.3 | 1.1 | Weglarz-Tomczak et al. |
| UCB7362 | PMX | 7 | Not Reported | [1] |
| WM382 | PMIX/PMX | 0.6 | Not Reported | [2] |
In Vivo Efficacy in Preclinical Models
The in vivo efficacy of these compounds was evaluated in humanized mouse models infected with P. falciparum. The studies assessed the ability of the compounds to clear blood-stage parasites.
| Compound | Dosing Regimen | Mouse Model | Efficacy | Reference |
| This compound (7k) | 50 mg/kg, oral, once daily for 4 days | Humanized mice with P. falciparum | Dose-dependent clearance of blood-stage parasites | Weglarz-Tomczak et al. |
| UCB7362 | 50 mg/kg, once daily for 7 days | Not specified | Estimated 9 log10 unit reduction in asexual blood-stage parasites | [1][3] |
| WM382 | 20 mg/kg, twice daily or 1-30 mg/kg, once daily for 4 days, oral | Humanized mice with P. falciparum and P. berghei | Cleared parasitemia | [2] |
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of the compounds against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.
Figure 2: In vitro antimalarial assay workflow.
Methodology:
-
P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Compounds are serially diluted in DMSO and added to the parasite cultures in 96-well plates.
-
Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, the plates are frozen to lyse the red blood cells.
-
A lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The fluorescence intensity is plotted against the drug concentration, and the IC50 values are calculated using a non-linear regression model.
In Vivo Efficacy Testing in Humanized Mouse Model
The in vivo efficacy is assessed using immunodeficient mice engrafted with human erythrocytes and infected with P. falciparum.
Figure 3: In vivo efficacy testing workflow.
Methodology:
-
Immunodeficient mice (e.g., NOD-scid IL-2Rγnull) are treated to deplete murine hematopoietic cells and then engrafted with human erythrocytes.
-
Mice are infected with P. falciparum parasites.
-
Once parasitemia is established, mice are treated with the test compounds, typically administered orally once or twice daily for a specified number of days.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
The parasite reduction ratio and clearance time are calculated to determine the in vivo efficacy of the compounds.
Conclusion
This compound (compound 7k) demonstrates potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. Its in vivo efficacy in a humanized mouse model further supports its potential as a promising antimalarial candidate. Compared to other Plasmepsin inhibitors, this compound exhibits comparable or superior preclinical performance. Further development and clinical evaluation of this compound are warranted to determine its therapeutic potential in humans.
References
- 1. Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Antimalarial Agent Activity: A Comparative Guide
This guide provides a framework for the independent verification of the activity of a novel antimalarial agent, here referred to as "Antimalarial agent 31". Due to the lack of specific data for an agent with this name, this document uses Artemisinin and other established antimalarial drugs as examples to illustrate the required comparative data and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Antimalarial Agents
The following table summarizes the in vitro efficacy of common antimalarial drugs against drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
| Antimalarial Agent | P. falciparum Strain | IC50 (nM) | Reference |
| Artemisinin | 3D7 (drug-sensitive) | 5 - 15 | [1] |
| K1 (drug-resistant) | 3 - 10 | [2] | |
| Chloroquine | 3D7 (drug-sensitive) | 10 - 30 | [3] |
| Dd2 (drug-resistant) | 200 - 500 | [2] | |
| Mefloquine | 3D7 (drug-sensitive) | 20 - 40 | [4] |
| Dd2 (drug-resistant) | 50 - 150 | [2] | |
| Lumefantrine | D10 (drug-sensitive) | 1 - 5 | [3] |
| K1 (drug-resistant) | 5 - 20 | [3] | |
| "this compound" | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of a new antimalarial agent's activity. Below are protocols for common in vitro and in vivo assays.
In Vitro Antimalarial Drug Susceptibility Testing: SYBR Green I-based Assay
This method measures the proliferation of P. falciparum in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7, K1) are cultured in human O+ erythrocytes.[3]
-
The culture medium is RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, sodium bicarbonate, and human serum or Albumax.[2]
-
Parasites are synchronized at the ring stage for the assay.[3]
2. Drug Plate Preparation:
-
A serial dilution of the test compounds (e.g., "this compound", reference drugs) is prepared in 96-well plates.
3. Assay Procedure:
-
The synchronized parasite culture is added to the drug-containing plates to achieve an initial parasitemia of 0.5-1% and a hematocrit of 2%.
-
Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, a lysis buffer containing SYBR Green I is added to each well.[5]
-
The plates are incubated in the dark for 24 hours.[5]
4. Data Analysis:
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]
-
The IC50 values are determined by analyzing the dose-response curves.[5]
In Vivo Antimalarial Efficacy Testing: Rodent Malaria Model
This protocol assesses the efficacy of an antimalarial agent in a living organism, typically using the Plasmodium berghei parasite in mice.
1. Animal Model and Parasite:
-
Mice are infected with P. berghei.
-
The infection is allowed to establish, typically reaching a parasitemia of 1-5%.[2]
2. Drug Administration:
-
The test compound is administered to the infected mice, usually orally or via injection, at various doses for a set number of days.
3. Monitoring and Data Collection:
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
The survival of the mice is also recorded.
4. Data Analysis:
-
The efficacy of the drug is determined by the reduction in parasitemia compared to a control group that received a placebo.
-
The dose required to achieve a 50% or 90% reduction in parasitemia (ED50 and ED90) is calculated.
Visualizations
The following diagrams illustrate a typical experimental workflow for antimalarial drug screening and the proposed mechanism of action for Artemisinin, which can serve as a template for visualizing the pathways affected by "this compound".
References
Synergistic Potential of Antimalarial Agent 31 with Existing Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents and combination therapies. This guide provides a comparative analysis of the synergistic potential of a hypothetical new antimalarial, "Agent 31," with established antimalarial drugs. The data and protocols presented herein are illustrative, based on well-documented interactions between existing drugs, and are intended to serve as a template for the evaluation of new chemical entities.
In Vitro Synergy Assessment
The interaction of Agent 31 with other antimalarials can be determined by assessing the in vitro susceptibility of P. falciparum to fixed-ratio combinations of the drugs. The Malaria SYBR Green I-based Fluorescence (MSF) assay is a widely used and reliable method for this purpose.[1][2][3]
Experimental Protocol: Malaria SYBR Green I-based Fluorescence (MSF) Assay
This protocol outlines the key steps for assessing the 50% inhibitory concentrations (IC50s) of individual drugs and their combinations.
1.1.1. Parasite Culture:
-
Asynchronous P. falciparum cultures (e.g., strains D6 and W2) are maintained in human O+ erythrocytes as previously described.[4]
-
The parasitemia is adjusted to 0.3% or 0.15% for 72-hour or 96-hour incubations, respectively, at a 2% hematocrit in complete culture medium.[3]
1.1.2. Drug Plate Preparation:
-
Stock solutions of antimalarial drugs are prepared in appropriate solvents (e.g., 70% ethanol, DMSO).[5]
-
Drugs are serially diluted and added to 96-well plates. For combination testing, drugs are mixed at fixed ratios of their individual IC50s (e.g., 5:0, 4:1, 3:2, 2:3, 1:4, 0:5).[6]
1.1.3. Assay Procedure:
-
100 µL of the prepared parasite culture is added to each well of the pre-dosed drug plates.[3]
-
Plates are incubated for 72 or 96 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.[3]
-
After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well.[3]
-
Plates are incubated in the dark at room temperature for 24 hours.[3]
-
Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[3]
1.1.4. Data Analysis:
-
The IC50 values are determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The nature of the drug interaction is determined using isobologram analysis and the calculation of the Fractional Inhibitory Concentration (FIC).[1][6][7]
The FIC is calculated as follows: FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone) FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
The sum of the FICs (ΣFIC) is used to classify the interaction:
-
Synergy: ΣFIC < 1
-
Additivity (Indifference): ΣFIC = 1
-
Antagonism: ΣFIC > 1
Below is a diagram illustrating the experimental workflow.
Experimental workflow for in vitro antimalarial synergy testing.
Comparative Performance of Antimalarial Combinations
The following table summarizes hypothetical data for the interaction of "Agent 31" with three existing antimalarial drugs, demonstrating synergistic, additive, and antagonistic interactions.
| Drug Combination | IC50 Drug A (nM) | IC50 Drug B (nM) | IC50 A in Combo (nM) | IC50 B in Combo (nM) | FIC A | FIC B | ΣFIC | Interaction |
| Agent 31 + Atovaquone | 10 | 5 | 2.5 | 1.25 | 0.25 | 0.25 | 0.5 | Synergy |
| Agent 31 + Chloroquine | 10 | 20 | 5 | 10 | 0.5 | 0.5 | 1.0 | Additivity |
| Agent 31 + Mefloquine | 10 | 15 | 12 | 9 | 1.2 | 0.6 | 1.8 | Antagonism |
Note: The data presented in this table is for illustrative purposes only.
Mechanistic Insights from Synergy
Synergistic interactions often suggest that the combined drugs act on different targets in the same or complementary pathways. For instance, the well-documented synergy between atovaquone and proguanil results from atovaquone inhibiting the parasite's mitochondrial electron transport chain, while proguanil (via its active metabolite cycloguanil) inhibits dihydrofolate reductase, a key enzyme in folate biosynthesis.[8]
A hypothetical signaling pathway illustrating a synergistic interaction is presented below. In this example, "Agent 31" inhibits a kinase upstream of a metabolic pathway, while "Partner Drug" inhibits an enzyme further down the same pathway. The combined effect leads to a more profound inhibition of parasite growth.
References
- 1. Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. iddo.org [iddo.org]
- 4. Defining the Timing of Action of Antimalarial Drugs against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Antimalarial Agent 31: A Comparative Guide Against Standard of Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical "Antimalarial agent 31" against current standard of care treatments for malaria. The data presented is illustrative, designed to serve as a template for the evaluation of novel antimalarial candidates. All experimental data is supported by detailed methodologies to ensure reproducibility and transparent comparison.
Comparative Efficacy and Safety Profile
The following tables summarize the in vitro and in vivo efficacy, as well as the safety profile of "this compound" in comparison to first-line antimalarial therapies recommended by the World Health Organization (WHO) for uncomplicated and severe malaria.
Table 1: In Vitro Activity against Plasmodium falciparum
| Compound/Regimen | Mean IC₅₀ (nM)¹ | Resistance Index (RI)² | Parasite Reduction Ratio (PRR) at 10x IC₅₀³ |
| This compound | [5.2] | [1.1] | [1.1 x 10⁵] |
| Artemether-Lumefantrine | 8.5 (Artemether) | 1.5 - 4.0 | > 10⁴ |
| Dihydroartemisinin-Piperaquine | 1.1 (DHA) | 1.2 - 3.5 | > 10⁴ |
| Artesunate | 1.9 | 1.3 - 5.0 | > 10⁵ |
¹ IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro against drug-sensitive P. falciparum strains. ² Resistance Index is the ratio of the IC₅₀ for a resistant strain to the IC₅₀ for a sensitive strain. ³ Parasite Reduction Ratio is the factor by which the parasite population is reduced after a 48-hour drug exposure.
Table 2: In Vivo Efficacy in a Murine Malaria Model (P. berghei)
| Compound/Regimen | ED₉₀ (mg/kg/day)¹ | Parasite Clearance Time (PCT) (hours)² | Mean Survival Time (days)³ |
| This compound | [1] | [2] | [>30] |
| Artemether-Lumefantrine | 20 (Artemether) / 120 (Lumefantrine) | 48 | >30 |
| Dihydroartemisinin-Piperaquine | 10 (DHA) / 30 (Piperaquine) | 48 | >30 |
| Artesunate | 15 | 24 | >30 |
¹ ED₉₀ is the effective dose required to suppress parasitemia by 90% in a 4-day suppressive test. ² Parasite Clearance Time is the time taken to clear detectable parasites from peripheral blood. ³ Mean Survival Time of treated mice compared to untreated controls (typically <10 days).
Table 3: Safety and Pharmacokinetic Profile
| Compound/Regimen | Key Adverse Events | Half-life (t½) (hours) |
| This compound | [Mild gastrointestinal distress] | [3] |
| Artemether-Lumefantrine | Headache, dizziness, anorexia, potential for QT prolongation | 3-6 (Artemether), 72-144 (Lumefantrine) |
| Dihydroartemisinin-Piperaquine | Potential for QT prolongation, headache | 1-2 (DHA), ~500 (Piperaquine) |
| Intravenous Artesunate | Delayed post-artesunate hemolysis, bradycardia | <1 (Artesunate), 1-3 (DHA) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Susceptibility Testing: SYBR Green I-based IC₅₀ Determination
This assay quantifies parasite DNA to measure parasite growth and inhibition by antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes (O+)
-
96-well microplates, pre-dosed with serial dilutions of test compounds
-
Lysis buffer with SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
A suspension of P. falciparum-infected erythrocytes is prepared at 0.5% parasitemia and 2% hematocrit in complete medium.
-
100 µL of the parasite suspension is added to each well of the pre-dosed 96-well plate.
-
The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
The IC₅₀ values are calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy: Peters' 4-Day Suppressive Test
This standard in vivo assay assesses the schizonticidal activity of a compound in a murine malaria model.
Materials:
-
Swiss albino mice (18-22 g)
-
Plasmodium berghei ANKA strain
-
Test compounds and standard drugs (e.g., chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain and microscope
Procedure:
-
Mice are infected intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on day 0.
-
Two to four hours post-infection, the mice are randomly divided into experimental groups.
-
The test groups are treated orally or subcutaneously with the test compound once daily for four consecutive days (day 0 to day 3).
-
A positive control group receives a standard antimalarial drug, and a negative control group receives the vehicle alone.
-
On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopy.
-
The average percentage suppression of parasitemia is calculated for each group relative to the negative control group.
Parasite Reduction Ratio (PRR) Assay
This assay determines the rate of parasite killing by an antimalarial drug in vitro.
Materials:
-
Synchronized P. falciparum culture
-
Complete parasite culture medium
-
Test compounds at a fixed concentration (e.g., 10x IC₅₀)
-
96-well plates
-
[³H]-hypoxanthine or SYBR Green I for parasite quantification
Procedure:
-
A synchronized parasite culture is exposed to the test compound at a concentration known to be cidal.
-
Aliquots of the culture are taken at various time points (e.g., 0, 24, 48, 72, and 96 hours).
-
At each time point, the drug is washed from the parasites by centrifugation and resuspension in fresh medium.
-
The number of viable parasites in each aliquot is determined by a limiting dilution assay, where the washed parasites are serially diluted and cultured for a further 14-21 days to allow for regrowth.
-
The PRR is calculated as the fold-reduction in viable parasites over a 48-hour period.
Mechanism of Action and Signaling Pathways
"this compound" is hypothesized to act via a novel mechanism, inhibiting a key parasite enzyme involved in protein synthesis. This is distinct from the mechanisms of current standard-of-care drugs.
-
Artemisinins (Artemether, Dihydroartemisinin, Artesunate): These drugs are activated by heme iron within the parasite's food vacuole, leading to the generation of reactive oxygen species (ROS).[4][5][6][7][8] These ROS cause widespread damage to parasite proteins and other macromolecules, leading to rapid parasite death.[5][6][7]
-
Lumefantrine and Piperaquine: These partner drugs are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.[1][9] They inhibit the formation of hemozoin, leading to the accumulation of free heme, which is toxic to the parasite.[1][9]
Signaling Pathway: Artemisinin Resistance via the PfKelch13-PI3K Pathway
Artemisinin resistance is primarily associated with mutations in the P. falciparum Kelch13 (PfKelch13) protein. This pathway illustrates how these mutations can lead to reduced drug efficacy.
Caption: Artemisinin resistance pathway involving PfKelch13 and PI3P signaling.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a novel antimalarial agent.
Caption: Workflow for the 4-day suppressive test in a murine malaria model.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. iddo.org [iddo.org]
- 7. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
